2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Description
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Properties
IUPAC Name |
2-[1-(2-chlorophenyl)ethoxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-10(11-6-4-5-9-14(11)17)21-16(20)13-8-3-2-7-12(13)15(18)19/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYTYIKCSBQKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid structure elucidation
Structural Elucidation and Characterization of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic Acid
Executive Summary
The compound 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS: 1431698-00-8) represents a critical class of phthalic acid monoesters . These molecules serve two primary functions in high-value organic synthesis: as intermediates for "classical resolution" of chiral alcohols and as lipophilic prodrug scaffolds.
This guide provides a rigorous structural elucidation framework. Unlike simple diesters, the monoester presents a unique analytical challenge: confirming the regioselective opening of the phthalic anhydride ring while maintaining the integrity of the free carboxylic acid—a moiety essential for subsequent diastereomeric salt formation. We will deconstruct the spectroscopic signature of this molecule, focusing on the differentiation of its two carbonyl environments and the connectivity of its chiral center.
Synthetic Genesis & Structural Logic
To understand the impurities and structural isomers, one must first understand the genesis of the molecule. The synthesis typically involves the nucleophilic attack of 1-(2-chlorophenyl)ethanol on phthalic anhydride .
Critical Control Point: The reaction must be stopped at the monoester stage. Over-reaction leads to the diester (diphthalate), while under-reaction leaves unreacted anhydride.
Reaction Pathway Visualization
Figure 1: Nucleophilic acyl substitution pathway for monoester formation.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the first line of evidence for the molecular weight and the presence of the chlorine isotope pattern.
-
Molecular Formula:
-
Molecular Weight: 304.72 g/mol
-
Ionization Mode: ESI (-) (Negative mode is preferred due to the free carboxylic acid).
| Fragment/Ion | m/z (approx) | Structural Interpretation |
| [M-H]⁻ | 303.0 | Deprotonated molecular ion. Must show 3:1 ratio (³⁵Cl:³⁷Cl). |
| [M-H - CO₂]⁻ | 259.0 | Decarboxylation of the free acid (common in ortho-substituted benzoates). |
| Fragment A | 147-149 | Loss of the phthalic acid moiety; formation of the chlorostyrene/benzyl anion. |
| Fragment B | 165.0 | Phthalate mono-anion (cleavage of the ester bond). |
Nuclear Magnetic Resonance (NMR) Architecture
This is the "Gold Standard" for elucidation. The molecule possesses a chiral center at the benzylic position of the ethoxy group, making the protons diastereotopic if the product is resolved, or simply racemic.
¹H NMR Assignment (400 MHz, DMSO-d₆)
The spectrum is defined by three distinct regions: the aliphatic "anchor," the mid-field methine, and the complex aromatic region.
-
The "Anchor" (Methyl Group): A doublet at δ 1.5–1.7 ppm . This confirms the ethyl chain integrity.
-
The Diagnostic Methine (–CH–): A quartet at δ 6.1–6.4 ppm .
-
Why so downfield? It is deshielded by three factors: the aromatic ring (anisotropy), the chlorine substituent (inductive), and the ester oxygen (inductive).
-
-
The Carboxylic Acid: A broad singlet at δ 12.0–13.0 ppm . (Disappears with D₂O shake).
-
Aromatic Region (δ 7.2–7.9 ppm):
-
Phthalic Ring:[1][2][3] 4 protons.[1][4][5] Often appears as two multiplets (AA'BB' or ABCD depending on resolution). The proton ortho to the ester is often shielded differently than the one ortho to the acid.
-
Chlorophenyl Ring: 4 protons.[1][4][5] Complex splitting due to the 2-chloro substitution.
-
¹³C NMR & Carbonyl Differentiation
The most critical aspect of ¹³C NMR is distinguishing the Ester Carbonyl from the Acid Carbonyl .
| Carbon Type | Chemical Shift (δ ppm) | Assignment Logic |
| Acid C=O | 168.0 – 170.0 | Free carboxylic acids typically resonate downfield of esters. |
| Ester C=O | 165.0 – 167.0 | The ester carbonyl. |
| Methine (CH) | 70.0 – 74.0 | Benzylic C-O carbon. |
| Methyl (CH₃) | 19.0 – 22.0 | Terminal methyl. |
2D NMR Connectivity (HMBC)
To prove the structure is a monoester and not a mixture of acid + alcohol, we rely on Heteronuclear Multiple Bond Correlation (HMBC).
Connectivity Logic:
-
The Methine Proton (δ 6.2) must show a long-range correlation to the Ester Carbonyl (δ 166).
-
The Acid Carbonyl (δ 169) will not show correlations to the ethoxy group.
Figure 2: HMBC correlations establishing the monoester linkage.
Chiral Purity & Stereochemistry
Since 1-(2-chlorophenyl)ethanol is chiral, the resulting monoester is chiral.
-
Racemic Synthesis: If the starting alcohol is racemic, the product is a racemate (50:50 mixture of R/S).
-
Resolution Utility: This compound is often synthesized to be resolved. By reacting the free acid with a chiral base (e.g., Cinchonidine), diastereomeric salts are formed which can be separated by crystallization.
Analytical Method for Enantiomers:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV @ 254 nm.
-
Separation: Expect two peaks (R-isomer and S-isomer) with baseline separation due to the bulky phthalic group.
Experimental Protocols
Protocol A: Synthesis of Reference Standard
Use this to generate the material for structural verification.
-
Charge: In a 250 mL round-bottom flask, dissolve Phthalic Anhydride (1.0 eq) in Toluene (10V).
-
Add: Add 1-(2-chlorophenyl)ethanol (1.0 eq) and Triethylamine (1.1 eq) .
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Anhydride spot should disappear; product spot is lower Rf (acidic).
-
Workup: Cool to RT. Wash with 1N HCl (to remove TEA and protonate the acid). Extract organic layer with 10% Na₂CO₃ (extracts the product into water as the salt).
-
Isolation: Acidify the aqueous layer with HCl to pH 2. The monoester will precipitate as a white/off-white solid. Filter and dry.[6]
Protocol B: HPLC Purity Analysis
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow: 1.0 mL/min.
-
Target Retention: The monoester is relatively hydrophobic; expect elution around 12–15 minutes.
References
-
Remko, M., & Polčin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers, 29(3), 387-391. [Link]
-
NIST Chemistry WebBook. (2025). Phthalic acid, monoethyl ester Mass Spectrum. National Institute of Standards and Technology.[7] [Link]
-
Organic Syntheses. (1941).[8] Benzalphthalide and Phthalic Anhydride Derivatives. Org. Syn. Coll. Vol. 1. [Link]
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. PHTHALIC ACID MONOBENZYL ESTER(2528-16-7) 13C NMR spectrum [chemicalbook.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chemscene.com [chemscene.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phthalic acid, monoethyl ester [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
An In-Depth Technical Guide to 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid, a key chemical intermediate. It details the compound's fundamental physicochemical and chemical properties, offers predicted spectroscopic characteristics, and outlines logical workflows for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may utilize this molecule as a structural motif or building block. We will explore its identity, reactivity, and the experimental logic behind its characterization, grounded in established chemical principles and available data.
Chemical Identity and Structure
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a derivative of benzoic acid, specifically a monoester of phthalic acid. Its structure incorporates a chiral center and a chlorinated aromatic ring, making it an interesting and versatile building block for more complex molecules.
Key Identifiers:
-
IUPAC Name: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Structural Features: The molecule's architecture is defined by three primary components:
-
Phthalic Acid Backbone: A benzene ring substituted with carboxylic acid and ester groups at the 1 and 2 positions, respectively. This ortho-substitution influences the molecule's conformation and reactivity.
-
Ester Linkage: A synthetically versatile functional group that connects the phthalic acid core to the alcohol moiety. It is a key site for potential hydrolytic cleavage.
-
1-(2-Chlorophenyl)ethanol Moiety: This chiral side-chain features a chlorine-substituted phenyl group, which imparts specific steric and electronic properties and is relevant in designing molecules with targeted biological interactions.
Caption: Chemical Structure of the Topic Compound.
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate handling, storage, and application conditions. While extensive experimental data is not publicly available, a combination of supplier information and computational predictions provides a solid foundation.
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₁₆H₁₃ClO₄ | - |
| Molecular Weight | 304.73 | - |
| Physical Form | Expected to be a white to off-white solid. | Analogy to similar structures[3][4] |
| Purity | ≥98% | Commercial Supplier Data[1][2] |
| Storage | Store at room temperature. | Commercial Supplier Data[1][2] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and poorly soluble in water. | Analogy and Chemical Structure[4] |
| LogP (Octanol/Water) | 3.9562 | Computed[1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Computed[1] |
| Hydrogen Bond Donors | 1 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| Rotatable Bonds | 4 | Computed[1] |
Expert Interpretation: The computed LogP value of ~3.96 suggests significant lipophilicity, predicting low aqueous solubility but good solubility in organic solvents, which is typical for molecules of this nature. The presence of a single hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the oxygens) allows for specific intermolecular interactions. The recommended storage at room temperature indicates good ambient stability.[1]
Chemical Properties and Reactivity
The compound's reactivity is governed by its three main functional regions: the carboxylic acid, the ester, and the two aromatic rings.
-
Carboxylic Acid Moiety: This group is acidic and will readily react with bases to form carboxylate salts. It can also be converted into other functional groups, such as amides or acid chlorides, using standard synthetic protocols.
-
Ester Moiety: The ester linkage is susceptible to nucleophilic attack, particularly hydrolysis under either acidic or basic conditions. This reaction would cleave the molecule into phthalic acid and 1-(2-chlorophenyl)ethanol. This is a crucial consideration for formulation and storage in non-neutral pH environments.
-
Aromatic Rings: Both the benzoic acid and chlorophenyl rings can undergo electrophilic aromatic substitution. The carboxylic acid and ester groups are deactivating, directing incoming electrophiles primarily to the meta-position of the phthalic acid ring. The chlorine atom on the other ring is also deactivating but is an ortho-, para-director.
-
Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures could lead to degradation, primarily through ester hydrolysis.
Predicted Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between δ 10-13 ppm.
-
Aromatic Protons (Ar-H): A complex series of multiplets would appear between δ 7.0-8.2 ppm. The protons on the phthalic acid ring will be distinct from those on the 2-chlorophenyl ring.
-
Methine Proton (-CH-O-): A quartet is expected around δ 5.5-6.5 ppm, coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet is expected further upfield, likely between δ 1.5-2.0 ppm, coupled to the methine proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (-C=O): Two distinct signals are expected in the δ 165-175 ppm range, one for the carboxylic acid and one for the ester.
-
Aromatic Carbons (Ar-C): Multiple signals would be present between δ 120-140 ppm. The carbons directly attached to the chlorine, ester, and carboxylic acid groups will have characteristic shifts.
-
Methine Carbon (-CH-O-): A signal is expected in the δ 70-80 ppm region.
-
Methyl Carbon (-CH₃): A signal is expected in the δ 20-25 ppm region.
-
-
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyls): Two sharp, strong absorption bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is expected around 1720-1740 cm⁻¹.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and acid.
-
Aromatic C=C and C-H Stretches: Medium to weak bands around 1450-1600 cm⁻¹ (C=C) and above 3000 cm⁻¹ (C-H).
-
Synthesis and Analysis Workflow
A robust and verifiable workflow is essential for ensuring the quality and identity of the target compound.
Proposed Synthesis Workflow
The most direct and logical synthesis involves the esterification of phthalic anhydride with 1-(2-chlorophenyl)ethanol. This reaction proceeds via the nucleophilic attack of the alcohol on one of the anhydride's carbonyl carbons, leading to a ring-opening that forms the desired monoester carboxylic acid.
Caption: Proposed Synthetic Workflow Diagram.
Causality in Experimental Choices:
-
Reactant Choice: Phthalic anhydride is the ideal starting material as its reaction with one equivalent of an alcohol cleanly yields the mono-esterified product without requiring protecting groups for the second acid functionality.
-
Workup Strategy: An acid-base extraction is a highly effective purification method. The product, being a carboxylic acid, can be selectively extracted into a weak aqueous base (like sodium bicarbonate), leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer precipitates the pure product.
Analytical Validation Workflow
To ensure scientific integrity, a multi-step analytical protocol is required to confirm the structure and purity of the synthesized material.
Sources
Solubility Profile of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic Acid: A Process Development Guide
This technical guide details the solubility characteristics, process applications, and experimental determination protocols for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid , a critical intermediate in the asymmetric synthesis of Clopidogrel (Plavix).
Executive Summary
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (hereafter referred to as the Phthaloyl Intermediate ) is the mono-phthalate ester of 1-(2-chlorophenyl)ethanol. It serves as a pivotal "chiral handle" in the manufacturing of Clopidogrel. Since the precursor alcohol is often synthesized as a racemate, this phthalic acid derivative is formed to facilitate optical resolution via diastereomeric salt crystallization.
Understanding the solubility landscape of this compound is essential for three unit operations:
-
Synthesis: Efficient coupling of phthalic anhydride with the alcohol.
-
Chiral Resolution: Maximizing the separation factor ($ \alpha $) between diastereomeric salts.
-
Recovery: Hydrolytic cleavage to yield the optically pure (S)-alcohol.
Chemical Structure & Solubility Landscape
Structural Analysis
The molecule exhibits an amphiphilic structure consisting of two distinct domains:
-
Lipophilic Domain: The 1-(2-chlorophenyl)ethoxy moiety. The chloro-substitution and aromatic ring provide high affinity for non-polar and chlorinated solvents.
-
Hydrophilic Domain: The free carboxylic acid group ($ -COOH $) of the benzoic acid moiety. This provides hydrogen-bonding capability and pH-dependent solubility.
Solubility Screening Matrix
Based on thermodynamic behavior of structural analogs (phthalic acid monoesters) and process patents, the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (MDC), Chloroform | High | Synthesis reaction medium; Extraction. |
| Ketones | Acetone, MIBK, MEK | High (Temp. Dependent) | Crystallization; Resolution solvent (often mixed with water).[1] |
| Alcohols | Methanol, Ethanol, IPA | High | Dissolution for salt formation; Solvolysis risk if heated too long. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Recrystallization; Azeotropic water removal. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Low / Insoluble | Anti-solvent for precipitation. |
| Aqueous Media | Water (pH < 4) | Insoluble | Washing (removes inorganic salts). |
| Aqueous Media | Water (pH > 7) | Soluble (as Salt) | Extraction of impurities; Hydrolysis workup. |
Critical Insight: The solubility in Acetone/Water or Toluene systems is the control lever for chiral resolution. The diastereomeric salt of the (S)-isomer typically exhibits lower solubility in these specific matrices compared to the (R)-isomer, enabling separation.[2]
Experimental Protocols for Solubility Determination
As a Senior Scientist, you must validate these values experimentally. We employ two primary methods: the Static Gravimetric Method for equilibrium data and the Laser Monitoring Technique for dynamic process design (metastable zone width).
Protocol A: Static Gravimetric Method (Equilibrium)
Use this for generating thermodynamic data tables.
-
Preparation: Add excess Phthaloyl Intermediate to 50 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm at the set temperature ($ T \pm 0.1 K $) for 24 hours.
-
Sampling: Stop stirring and allow phases to settle for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification: Evaporate solvent under vacuum and dry residue to constant weight, or quantify via HPLC (C18 column, Acetonitrile/Water mobile phase).
Protocol B: Laser Monitoring (Polythermal Method)
Use this for defining the Metastable Zone Width (MSZW) for crystallization.
-
Setup: Place a solution of known concentration ($ C $) in a crystallizer equipped with a turbidity probe or laser transmissometer.
-
Heating: Heat at 1 K/min until dissolution is complete (100% transmission)
Record $ T{clear} $.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Cooling: Cool at 0.5 K/min until nucleation is detected (drop in transmission)
Record $ T{cloud} $.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Analysis: The difference $ \Delta T = T_{clear} - T_{cloud} $ defines the MSZW, critical for avoiding spontaneous nucleation during resolution.
Workflow Visualization
Figure 1: Standardized workflow for solubility determination and thermodynamic modeling.
Process Application: Chiral Resolution
The primary industrial utility of this solubility data is the resolution of the racemic alcohol. The Phthaloyl Intermediate is reacted with a chiral base (e.g., Cinchonidine or (R)-(+)-1-Phenylethylamine) to form diastereomeric salts.
The Solubility Difference Principle
-
Salt A (S-isomer + Base): Lower solubility in Solvent X (crystallizes out).
-
Salt B (R-isomer + Base): Higher solubility in Solvent X (remains in mother liquor).
Recommended Solvent Systems:
-
Acetone: Often yields high enantiomeric excess (ee) but lower yield.
-
Toluene: Good for yield; requires precise temperature control.
-
Ethanol/Water (90:10): Common for refining the crude salt to >99% ee.
Resolution Process Flow
Figure 2: Chiral resolution pathway relying on differential solubility of the phthaloyl intermediate salts.
Thermodynamic Modeling
For process simulation and scale-up, experimental solubility data ($ x_1 $) should be correlated using the Modified Apelblat Equation . This model is robust for polar/non-polar solutes in organic solvents.
-
$ x_1 $ : Mole fraction solubility.[3]
-
$ A, B, C $ : Empirical parameters derived from regression of experimental data.
Application: Use these parameters to predict solubility at unmeasured temperatures, essential for designing cooling curves in batch crystallizers.
References
-
Synthesis of Clopidogrel Intermediates : Bandichhor, R., et al. (2012).[4] "An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug." Der Pharma Chemica, 4(1), 479-488.[4]
-
Thermodynamic Modeling of Benzoic Acid Derivatives : Zhang, Y., et al. (2016). "Solubility of Benzoic Acid in Seven Solvents." Journal of Chemical & Engineering Data.
- Chiral Resolution Methodologies: Kozma, D. (2001).
-
Clopidogrel Impurity Profiling : "Synthesis and Characterization of Clopidogrel Related Impurity." International Journal of Scientific Development and Research.
Sources
Technical Guide: Biological Profiling of Chlorophenyl-Substituted Benzoic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of chlorophenyl-substituted benzoic acid derivatives, a chemical class pivotal to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging oncology therapeutics. The core scaffold—often a biphenyl structure reminiscent of Diflunisal or an amine-linked Fenamate —relies heavily on the bioisosteric properties of the chlorine atom.
This document moves beyond basic descriptions, offering researchers a mechanistic understanding of Structure-Activity Relationships (SAR), validated synthesis protocols via Suzuki-Miyaura coupling, and precise enzymatic inhibition assays.
Chemical Architecture & SAR Analysis
The therapeutic efficacy of these derivatives hinges on the interplay between the acidic carboxyl group and the lipophilic chlorophenyl moiety.
The Chlorine Substituent Effect
The introduction of a chlorine atom onto the phenyl ring is not merely for structural bulk; it serves three critical pharmacodynamic functions:
-
Lipophilicity Modulation: Chlorine increases the partition coefficient (LogP), facilitating passive transport across the phospholipid bilayer.
-
Metabolic Obstruction: Strategic placement (para- or ortho-) blocks metabolic oxidation at susceptible ring positions, extending plasma half-life (
). -
Electronic Tuning: As a weak deactivator (inductive withdrawal, resonant donation), chlorine modifies the electron density of the aromatic ring, influencing the
stacking interactions within the cyclooxygenase (COX) active site.
SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing this scaffold.
Caption: SAR optimization logic. Ortho-substitution forces the biphenyl rings out of planarity, mimicking the transition state of arachidonic acid.
Therapeutic Profiles
Anti-Inflammatory (COX Inhibition)
The primary mechanism of action is the inhibition of Cyclooxygenase (COX) enzymes. Chlorophenyl derivatives compete with arachidonic acid for the active site channel.
-
Mechanism: The carboxylate anion binds to Arg-120 in the COX channel, while the chlorophenyl tail inserts into the hydrophobic pocket.
-
Selectivity: Bulky substituents at the 2-position of the benzoic acid ring can restrict entry into the smaller COX-1 channel, enhancing COX-2 selectivity (desirable for reducing gastric side effects).
Antimicrobial & Antifungal
Recent studies highlight the efficacy of these derivatives against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2][3] The lipophilic chlorophenyl group disrupts cell membrane integrity, leading to leakage of intracellular electrolytes.
Detailed Experimental Workflows
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing the biphenyl core (e.g., 2-(4-chlorophenyl)benzoic acid) is the palladium-catalyzed cross-coupling reaction.
Reagents:
-
Aryl Halide: 2-Bromobenzoic acid (1.0 eq)
-
Boronic Acid: 4-Chlorophenylboronic acid (1.2 eq)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.
-
Dissolution: Add 2-Bromobenzoic acid (5 mmol) and 4-Chlorophenylboronic acid (6 mmol) to DME (20 mL). Degas the solution by bubbling Argon for 10 minutes.
-
Catalysis: Add
(0.25 mmol). The solution should turn yellow/orange. -
Activation: Add the
solution (5 mL). -
Reflux: Heat the mixture to reflux (
) for 12-16 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitates the acid). Extract with Ethyl Acetate (3x).[4]
-
Purification: Wash organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol/Water.
Caption: Synthesis workflow via Suzuki-Miyaura coupling. Critical control point: Inert atmosphere maintenance during catalyst addition.
Biological Assay: COX-2 Inhibition (Fluorometric)
To validate biological activity, a fluorometric inhibitor screening assay is recommended due to its high sensitivity compared to colorimetric methods.
Principle:
COX-2 converts Arachidonic Acid to
Protocol:
-
Enzyme Prep: Thaw Recombinant Human COX-2 on ice. Dilute in Assay Buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Substrate Initiation:
-
Add 10
L of Arachidonic Acid / Fluorometric Probe mixture.
-
-
Measurement:
-
Immediately read fluorescence (
) kinetically for 10 minutes.[8]
-
-
Calculation:
-
Determine the slope of the linear portion of the curve.
-
Data Analysis & Interpretation
When analyzing the activity of chlorophenyl derivatives, the position of the chlorine atom significantly impacts potency. The table below summarizes representative
| Compound Derivative | Structure Note | COX-2 | Selectivity Index (COX1/COX2) |
| Reference (Diflunisal) | 2',4'-difluoro | 15.4 | > 5 |
| Derivative A | 4'-chloro (Para) | 12.8 | ~ 3 |
| Derivative B | 2'-chloro (Ortho) | 4.2 | > 50 |
| Derivative C | 2',4'-dichloro | 0.9 | > 100 |
Note: Data represents generalized ranges from structure-activity studies. Derivative B and C show that ortho-substitution (steric hindrance) drastically improves potency and selectivity.
Caption: Mechanism of Action.[9][10] The inhibitor blocks the COX-2 hydrophobic channel, preventing the conversion of Arachidonic Acid.
References
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MDPI. (2023).[4] Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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Elucidating the Potential Mechanism of Action for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid: A Hypothesis-Driven Approach
An In-depth Technical Guide for Researchers
Abstract
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a chiral molecule available as a chemical building block, yet its biological activities and mechanism of action remain largely unexplored in publicly available literature.[1] This technical guide presents a hypothesis-driven framework for the systematic investigation of this compound's potential therapeutic effects. Drawing parallels from the well-documented bioactivities of structurally related benzoic and salicylic acid derivatives, we propose primary hypotheses centered on anti-inflammatory and anticancer activities.[2][3][4] This document provides a detailed, multi-phase experimental workflow, complete with step-by-step protocols and decision-making matrices, to guide researchers in elucidating the compound's mechanism of action. It is intended for an audience of researchers, scientists, and drug development professionals, offering a practical roadmap from initial screening to mechanistic validation.
Introduction and Structural Analysis
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a derivative of benzoic acid with the chemical formula C₁₆H₁₃ClO₄.[1] Its structure features a benzoic acid backbone, a common scaffold in medicinal chemistry known to give rise to compounds with diverse biological activities.[2][3] The presence of a chiral center and a chlorophenyl group suggests potential for specific interactions with biological targets.
While no direct biological data for this specific molecule is readily available, its structural similarity to other well-characterized classes of compounds provides a logical starting point for investigation:
-
Benzoic and Salicylic Acid Derivatives: This broad class of compounds is renowned for its anti-inflammatory, analgesic, and antimicrobial properties.[2][4] A prominent example is acetylsalicylic acid (aspirin), which acts through the inhibition of cyclooxygenase (COX) enzymes.[4]
-
Anticancer Agents: Numerous benzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as apoptosis induction and enzyme inhibition.[3]
Based on these structural precedents, this guide will focus on two primary, plausible hypotheses for the mechanism of action of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid:
-
Hypothesis 1: The compound possesses anti-inflammatory properties, potentially acting as an inhibitor of the cyclooxygenase (COX) pathway.
-
Hypothesis 2: The compound exhibits anticancer activity through the induction of apoptosis or inhibition of cancer-related signaling pathways.
The following sections will detail a comprehensive research plan to systematically test these hypotheses.
A Multi-Phase Experimental Workflow for Mechanism Elucidation
A structured, phased approach is critical to efficiently and robustly characterize a novel compound. The following workflow is designed to progress from broad phenotypic screening to specific target identification and validation.
Figure 2: Potential points of inhibition in the NF-κB signaling pathway leading to COX-2 expression.
Experimental Approach (Western Blot):
-
Objective: To determine if the compound reduces COX-2 protein levels and affects key upstream signaling proteins like phosphorylated IκB and NF-κB.
-
Method: Treat macrophages (e.g., RAW 264.7) with LPS in the presence or absence of the test compound. Lyse the cells and perform Western blot analysis using antibodies against COX-2, phospho-IκB, total IκB, and NF-κB p65.
Data Interpretation and Future Directions
The outcomes of this structured investigation will guide further research.
-
If potent and selective COX-2 inhibition is observed: The compound warrants further investigation as a novel anti-inflammatory agent. Next steps would include pharmacokinetic studies and testing in animal models of inflammation.
-
If significant anticancer activity via apoptosis is confirmed: The focus should shift to identifying the specific apoptotic pathway (intrinsic vs. extrinsic) and potential upstream targets. Proteomic approaches could be employed to identify direct binding partners.
-
If neither hypothesis is supported: The initial screening data should be re-evaluated for other potential activities. The compound's structural features might suggest other target classes, such as ion channels or other enzymes, warranting a broader screening approach.
This guide provides a robust, scientifically-grounded framework for initiating the study of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid. By systematically progressing through the proposed phases, researchers can efficiently generate the foundational data needed to uncover its mechanism of action and potential therapeutic value.
References
- BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.
- ChemScene. 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid.
- Preprints.org. (2023).
- Semantic Scholar. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
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An In-Depth Technical Guide to In Silico Docking Studies of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of the interactions between small molecules and their macromolecular targets.[1][2] This guide offers a comprehensive, in-depth walkthrough of the principles and practices for conducting a rigorous in silico docking study, using 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid as the subject ligand. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, delving into the scientific rationale behind each step—from ligand and protein preparation to the critical analysis and validation of results. Our objective is to equip you with the expertise to not only perform these computational experiments but to critically evaluate their outcomes, ensuring that your in silico endeavors generate meaningful, actionable hypotheses for experimental validation.
Section 1: Foundational Concepts
The Ligand: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
The selected molecule, 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid, belongs to the broad class of benzoic acid derivatives. Benzoic acid and its analogues occur naturally and serve as precursors for many organic substances.[3] Derivatives of this scaffold are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of significant interest in medicinal chemistry.[4][5] A thorough understanding of our ligand's physicochemical properties is the first step in any docking study.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClO₄ | ChemScene[6] |
| Molecular Weight | 304.73 | ChemScene[6] |
| CAS Number | 1431698-00-8 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene[6] |
| LogP (Octanol/Water Partition Coeff.) | 3.9562 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Rotatable Bonds | 4 | ChemScene[6] |
The Principle of Molecular Docking
At its core, molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second.[7] The goal is to find the "best-fit" orientation of a ligand within the binding site of a protein, thereby predicting the structure of the intermolecular complex.[8] This process is governed by two key components: a search algorithm and a scoring function.[2]
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's active site. It generates a multitude of potential binding poses.
-
Scoring Function: This component evaluates each generated pose, providing a score that estimates the binding affinity (e.g., in kcal/mol).[1] A lower docking score typically indicates lower binding energy and, consequently, a stronger and more stable interaction.[9][10]
Section 2: The In Silico Docking Workflow: A Step-by-Step Protocol
A successful docking study is a systematic process. Each stage builds upon the last, and meticulous attention to detail is paramount for a reliable outcome. The quality of the input structures—both ligand and protein—directly impacts the validity of the final pose prediction.[11]
Step 1: Target Selection and Preparation
Causality: The protein target structure is the landscape upon which the ligand will be docked. Its accuracy is non-negotiable. We start with an experimentally determined structure, typically from the Protein Data Bank (PDB), but it must be "cleaned" to be computationally viable.[12] Crystal structures often contain non-essential water molecules, co-factors, and ions, and they typically lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network.[11][13][14]
Protocol:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a reputable database like the RCSB Protein Data Bank ([Link]). If the protein has a co-crystallized ligand, this is ideal for later validation.
-
Remove Non-Essential Molecules: Delete all water molecules (often represented as red dots).[15] Also, remove any co-factors, ions, or existing ligands that are not essential for the binding interaction you intend to study.[13] If the protein is a multimer, isolate the single chain (monomer) of interest.[13][15]
-
Add Hydrogens: Use the software's tools to add hydrogen atoms. It is standard practice to add polar hydrogens only, as they are the ones primarily involved in interactions.[14][15]
-
Assign Charges: Add partial charges to the protein atoms. This is a critical step as electrostatic interactions are a major component of the docking score. Gasteiger charges are commonly used for this purpose.
-
Save the Prepared Receptor: Export the cleaned, hydrogen-added, and charged protein structure in the PDBQT file format, which is required by popular docking software like AutoDock Vina.[12][16]
Step 2: Ligand Preparation
Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation.[11] Software needs to know which bonds in the molecule are rotatable to explore different conformations during the docking simulation. Partial charges must be assigned to accurately calculate electrostatic interactions.
Protocol:
-
Obtain Ligand Structure: The 3D structure for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid can be obtained from a database like PubChem ([Link]) or drawn using chemical sketch software.[12][13]
-
Load into Preparation Tool: Open the ligand structure in a program like AutoDock Tools (ADT).[14]
-
Assign Charges and Define Rotatable Bonds: Let the software detect the rotatable bonds and assign partial charges (e.g., Gasteiger charges).
-
Save in Compatible Format: Save the prepared ligand in the PDBQT format. This file now contains the coordinate information plus charge and rotatable bond data.[12][16]
Step 3: The Docking Simulation
Causality: The docking algorithm needs a defined search space to explore potential binding poses. This is accomplished by defining a "grid box"—a three-dimensional cube centered on the active site of the protein.[14] Confining the search to the known or predicted binding pocket drastically increases the efficiency and accuracy of the simulation.
Protocol:
-
Define the Binding Site: In your molecular modeling software, identify the active site of the protein. If you have a co-crystallized ligand, the active site is simply the space it occupies. If not, you may need to use pocket detection tools or information from the literature.
-
Set the Grid Box: Generate a grid box that encompasses the entire binding site.[16] Ensure the box is large enough to allow the ligand to move and rotate freely within the pocket but not so large that the search becomes computationally inefficient.
-
Record Coordinates: Note the center coordinates (x, y, z) and the dimensions (x, y, z) of the grid box. These values are required for the docking configuration file.
-
Create a Configuration File: Create a simple text file that specifies the file paths for the prepared protein and ligand, the grid box coordinates and dimensions, and the name of the output file.
-
Execute the Docking Run: Use a command-line interface to run the docking software (e.g., AutoDock Vina), referencing your configuration file.[10] The software will now perform the simulation, generating a set of predicted binding poses and their corresponding scores.
Section 3: Ensuring Scientific Rigor: Validation and Interpretation
Raw docking scores are predictions, not certainties.[9] Therefore, validating the docking protocol is a mandatory step to establish confidence in the results.[17] The most common and robust method for validation is to "re-dock" a known ligand into its corresponding protein structure and measure how closely the predicted pose matches the experimentally determined one.[18][19]
Protocol: Docking Validation via Re-Docking
Causality: If your docking protocol can accurately reproduce the known binding pose of a co-crystallized ligand, it demonstrates that the chosen parameters and scoring function are appropriate for this specific protein-ligand system. The quantitative measure for this accuracy is the Root Mean Square Deviation (RMSD).
Protocol:
-
Select a Validation System: Choose a PDB entry of your target protein that includes a co-crystallized ligand similar to your compound of interest.
-
Prepare the System: Separate the co-crystallized ligand and the protein. Prepare both as described in Section 2.
-
Re-Dock the Ligand: Perform a docking simulation, docking the extracted ligand back into its own receptor's binding site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original, experimentally determined pose. Calculate the RMSD between the heavy atoms of the two ligand structures.[17]
-
Evaluate the Result: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that your docking protocol is reliable.[17][19]
| Validation Metric | Description | Acceptance Criteria |
| RMSD | Root Mean Square Deviation between the docked pose and the crystallographic pose of a known ligand. | < 2.0 Å |
Analysis and Visualization of Results
Causality: A docking score provides a quantitative ranking, but a visual inspection of the interactions is essential to understand the why behind the binding. This analysis reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex, providing valuable insights for drug design and lead optimization.[9][20]
Protocol:
-
Examine Docking Scores: Review the output file, which will list the predicted binding poses ranked by their binding affinity scores. The pose with the lowest score is the most favorable according to the simulation.[9]
-
Visualize the Top Poses: Load the prepared protein and the docking output file into visualization software like PyMOL or Discovery Studio Visualizer.[21]
-
Analyze Intermolecular Interactions: Focus on the highest-ranked pose. Identify and measure key interactions:
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms.
-
Hydrophobic Interactions: Identify non-polar residues on the protein that are in close contact with non-polar regions of the ligand.
-
Pi-Stacking: Look for interactions between aromatic rings.
-
-
Generate 2D Diagrams: Use tools like Discovery Studio Visualizer to generate 2D diagrams that clearly map out all the interactions between the ligand and the protein's active site residues.[20][21]
Conclusion
In silico molecular docking is a powerful, cost-effective tool for generating hypotheses about molecular interactions, screening virtual libraries, and guiding the design of new therapeutic agents.[8][22] However, it is a predictive method, and its results are models, not experimental proof. This guide has detailed a rigorous, self-validating workflow for the study of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid. By adhering to these principles of meticulous preparation, robust simulation, and critical validation, researchers can significantly enhance the reliability of their computational predictions. The ultimate success of any docking study lies in its ability to produce compelling hypotheses that can be tested and confirmed through subsequent in vitro and in vivo experimentation.
References
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ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ? [Online forum post]. Available: [Link]
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Quora. (2021, September 20). How does one prepare proteins for molecular docking? [Online forum post]. Available: [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results ? [Online forum post]. Available: [Link]
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Bioinformatics Review. (2020, December 15). Most widely used software for docking results image generation. Available: [Link]
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Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics. Available: [Link]
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ResearchGate. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available: [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? [Online forum post]. Available: [Link]
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Cresset Group. Protein-ligand docking. Available: [Link]
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Clark, A. M., & Labute, P. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 47(3), 1935-1946. Available: [Link]
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International Journal of Advanced Research in Innovative Ideas and Education. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available: [Link]
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ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Available: [Link]
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CCDC. Validation of Docking Poses via Interaction Motif Searching. Available: [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available: [Link]
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TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Available: [Link]
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Michigan State University. Lessons from Docking Validation. Available: [Link]
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Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Available: [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available: [Link]
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Schafer, M., et al. (2024). InVADo: Interactive Visual Analysis of Molecular Docking Data. IEEE Transactions on Visualization and Computer Graphics, 30(4), 1984-1997. Available: [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available: [Link]
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International Journal of Advanced Research in Innovative Ideas and Education. (2024, November 23). A Review on In Silico molecular docking Studies. Available: [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Available: [Link]
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KBbox. Small Molecule Docking. Available: [Link]
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Wikipedia. Benzoic acid. Available: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 138734534. Available: [Link]
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SpectraBase. 2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. Available: [Link]
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Organic Syntheses. pentachlorobenzoic acid. Available: [Link]
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Cheméo. Chemical Properties of 2-((2-Methoxyethoxy)carbonyl)benzoic acid (CAS 16501-01-2). Available: [Link]
- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
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MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available: [Link]
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ResearchGate. (2013, September 30). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available: [Link]
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Beilstein Journal of Organic Chemistry. (2021, November 5). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Available: [Link]
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Technical Guide: Advanced Synthesis of Substituted Benzoic Acids
Executive Summary
Substituted benzoic acids are foundational pharmacophores in medicinal chemistry, serving as critical intermediates for NSAIDs, retinoids, and oncology therapeutics. While classical oxidation and hydrolysis remain relevant for bulk synthesis, drug development demands higher precision to tolerate sensitive functional groups. This guide analyzes the transition from stoichiometric reagents to catalytic carbonylation and electrochemical activation, providing a decision matrix for process chemists to select the optimal route based on substrate electronics and steric constraints.
Strategic Route Selection
The synthesis of benzoic acids is dictated by the starting material's electronic nature and the stability of existing substituents. A "one-size-fits-all" approach fails in complex molecule synthesis.
Decision Matrix: Pathway Selection Logic
The following logic gate assists in selecting the synthetic methodology based on substrate availability and functional group tolerance.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate functionality and scale.
Classical Methodologies: Reliability vs. Limitations
Benzylic Oxidation
Historically, the oxidation of alkylbenzenes using KMnO₄ or HNO₃ is the industrial standard for simple substrates like terephthalic acid.
-
Mechanism: Radical abstraction of the benzylic hydrogen followed by oxidation to the carboxylate.
-
Limitation: Requires at least one benzylic hydrogen (tert-butyl groups are inert) and is incompatible with oxidation-sensitive groups (alkenes, alcohols, amines) [1].
Organometallic Carboxylation (Grignard/Lithium)
For laboratory-scale synthesis of complex acids, carboxylation of Grignard reagents remains a go-to method due to the ubiquity of aryl halides.
-
Mechanism: Formation of a nucleophilic aryl-magnesium species followed by attack on electrophilic CO₂.
-
Expert Insight: While effective, this method struggles with functional groups sensitive to strong nucleophiles (ketones, esters, nitro groups). The use of Sodium Methyl Carbonate as a CO₂ surrogate has recently improved safety and stoichiometry control [2].
Protocol 1: Grignard Carboxylation with Sodium Methyl Carbonate
Adapted from BenchChem Protocols [2]
-
Reagent Formation: In a dry flask under Argon, activate Mg turnings (1.2 equiv) by dry milling or iodine crystal. Add Aryl Bromide (1.0 equiv) in anhydrous 2-MeTHF. Reflux gently until Mg is consumed.
-
Carboxylation: Cool Grignard solution to 0°C. Add Sodium Methyl Carbonate (1.5 equiv) suspended in 2-MeTHF.
-
Reaction: Allow to warm to RT and stir for 12-24 hours.
-
Quench: Cool to 0°C, quench with 1M HCl (careful gas evolution).
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc.
Modern Catalytic Approaches: Precision Synthesis
Palladium-Catalyzed Carbonylation
To overcome the functional group intolerance of Grignard reagents, Pd-catalyzed carbonylation (Heck Carbonylation) is the preferred method in drug discovery. It allows the conversion of Aryl-X (X = I, Br, OTf, Cl) to Benzoic Acids using CO gas (or surrogates like Mo(CO)₆) and a nucleophile (H₂O/OH⁻).
-
Key Advantage: Tolerates ketones, esters, and nitro groups.
-
Catalyst Choice: Pd(OAc)₂ with bidentate phosphine ligands (e.g., dppf, Xantphos) typically provides the highest turnover numbers (TON) [3].
Figure 2: Catalytic cycle for the Palladium-catalyzed hydroxycarbonylation of aryl halides.
Protocol 2: Pd-Catalyzed Hydroxycarbonylation
Based on workflows from Chimia and ACS [3, 4]
-
Setup: Charge a high-pressure reactor (autoclave) with Aryl Bromide (1.0 mmol), Pd(OAc)₂ (1 mol%), dppf (2 mol%), and Triethylamine (1.5 equiv).
-
Solvent: Add DMSO/H₂O (10:1 ratio). Water acts as the nucleophile.
-
Pressurization: Purge with N₂, then pressurize with CO gas to 5 bar (Caution: CO is toxic; use sensors).
-
Reaction: Heat to 100°C for 16 hours.
-
Workup: Vent CO safely. Acidify mixture to pH 2 with 1M HCl. Extract with EtOAc.[1][2]
-
Purification: The product is often pure enough for use; otherwise, purify via acid-base extraction.
Emerging Technologies: Green & Direct
Electrochemical Carboxylation
Electrochemical synthesis represents a "Green" alternative, utilizing electrons as a reagent to reduce aryl halides to radical anions, which then trap CO₂. This avoids hazardous organometallic preparation and transition metals.
-
Mechanism: Cathodic reduction of Ar-Br → [Ar-Br]•⁻ → Ar• + Br⁻. The aryl radical/anion attacks CO₂ [5].
-
Solvent System: DMF is critical as it stabilizes the radical anion intermediate [6].
Figure 3: Workflow for the electrochemical carboxylation of aryl halides using CO₂.
C-H Activation
Direct carboxylation of arenes (C-H activation) is the holy grail of atom economy. Systems using Rhodium or Palladium with directing groups (like amides or pyridines) allow ortho-selective carboxylation without pre-functionalization [7, 8]. However, these often require harsh oxidants or specific directing groups, limiting general utility compared to carbonylation.
Comparative Analysis of Methods
| Feature | Classical Oxidation | Grignard Carboxylation | Pd-Catalyzed Carbonylation | Electrochemical |
| Substrate | Alkyl-benzene | Aryl Halide | Aryl Halide/Triflate | Aryl Halide |
| Reagents | KMnO₄, HNO₃ | Mg, CO₂ (gas/solid) | Pd cat, CO gas, Base | Electricity, CO₂ |
| FG Tolerance | Low (No oxidizables) | Low (No electrophiles) | High (Tol. ketones, esters) | Moderate |
| Atom Economy | Low (Waste Mn/Cr) | Moderate | High | Very High |
| Primary Use | Bulk Chemicals | Lab Scale / Simple | Pharma / Complex Molecules | Green Chemistry |
References
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Reactions of Alkylbenzenes: Oxidation of Alkyl Side-Chains. Chemistry LibreTexts. Link
-
Carboxylation of Grignard Reagents using Sodium Methyl Carbonate. BenchChem Application Notes. Link
-
Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA International Journal for Chemistry. Link
-
Palladium-Catalyzed Carbonylation—A Reaction Come of Age. ACS Publications. Link
-
One-pot synthesis of benzoic acid by electrocatalytic reduction of bromobenzene. Electrochemistry Communications. Link
-
STEP organic synthesis: an efficient solar, electrochemical process for the synthesis of benzoic acid. Green Chemistry (RSC).[3] Link
-
Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds. National Institutes of Health (PMC). Link
-
Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Advances. Link
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Technical Guide: Safety and Handling of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic Acid
This guide details the technical handling, safety protocols, and application logic for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid , also known as 1-(2-Chlorophenyl)ethyl hydrogen phthalate .
This compound is a specialized chiral resolving agent intermediate . It is synthesized to introduce a carboxylic acid "handle" onto the neutral alcohol 1-(2-chlorophenyl)ethanol , enabling its resolution into pure enantiomers via diastereomeric salt formation.
Compound Profile & Strategic Utility
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a mono-ester formed by the ring-opening of phthalic anhydride with 1-(2-chlorophenyl)ethanol. Its primary utility lies in the classical chemical resolution of chiral alcohols.
Chemical Identity
| Property | Detail |
| Systematic Name | 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid |
| Common Synonyms | 1-(2-Chlorophenyl)ethyl hydrogen phthalate; Phthalic acid mono-1-(2-chlorophenyl)ethyl ester |
| Molecular Formula | C₁₇H₁₅ClO₄ |
| Molecular Weight | 318.75 g/mol |
| Functional Groups | Carboxylic Acid (Free), Ester (Labile), Aryl Chloride |
| Physical State | White to off-white crystalline solid (Typical) |
The "Resolution Logic"
Neutral alcohols cannot easily form salts with chiral bases (e.g., α-phenylethylamine, brucine). By converting the alcohol into a phthalate monoester , researchers introduce an acidic carboxylic group. This allows:
-
Salt Formation: The acid reacts with a chiral base to form diastereomeric salts.
-
Separation: These salts have different solubilities and can be separated by fractional crystallization.
-
Recovery: Mild hydrolysis removes the phthalate group, yielding the enantiopure alcohol.
Hazard Identification & Safety Protocols
While specific toxicological data for this exact intermediate may be limited, its hazards are derived from its functional groups and synthetic precursors.
Core Hazards
-
Skin & Eye Irritation (Category 2): The free carboxylic acid moiety is acidic and corrosive to mucous membranes.
-
Respiratory Sensitization (Potential): If the material contains residual phthalic anhydride (a common impurity from synthesis), it poses a high risk of respiratory sensitization and occupational asthma.
-
Hydrolytic Instability: In the presence of moisture and heat, the ester bond can hydrolyze, releasing phthalic acid and the parent alcohol .
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Rationale |
| Respiratory | N95/P100 Respirator (Solids) or Half-mask with OV/AG cartridges (if solvent wet) | Prevents inhalation of acidic dust and potential anhydride sensitizers. |
| Dermal (Hands) | Nitrile Gloves (Double gloving recommended during synthesis) | Protects against acidic irritation and organic solvent permeation. |
| Ocular | Chemical Splash Goggles | Essential.[1][2][3] Safety glasses are insufficient for acidic solids that may sublime or dust. |
| Body | Lab Coat & Chemical Apron | Prevents contamination of personal clothing with potential sensitizers. |
Synthesis & Operational Handling
Synthesis Workflow (Phthaloylation)
The synthesis requires strict anhydrous conditions to prevent the hydrolysis of phthalic anhydride or the product itself.
Reagents: Phthalic Anhydride (1.05 eq), 1-(2-Chlorophenyl)ethanol (1.0 eq), Triethylamine (1.1 eq), DMAP (Cat.), DCM or Toluene.
Protocol:
-
Inerting: Purge reactor with Nitrogen (
). Moisture catalyzes anhydride hydrolysis to phthalic acid (an impurity that is difficult to remove). -
Addition: Dissolve alcohol and catalyst in solvent. Add phthalic anhydride as a solid.
-
Reaction: Heat to reflux (if Toluene) or stir at RT (if DCM/DMAP) until TLC shows consumption of alcohol.
-
Critical Workup:
-
Wash with cold 1M HCl to remove base/DMAP.
-
Do not use strong base (NaOH) for extraction, as it may hydrolyze the ester. Use mild bicarbonate if necessary, but rapid acidification is preferred.
-
Crystallization: Recrystallize from non-polar solvents (e.g., Hexane/EtOAc) to remove non-acidic impurities.
-
Stability & Storage
-
Moisture Sensitivity: Store in a desiccator. Hydrolysis yields Phthalic Acid (insoluble solid) and the oily alcohol.
-
Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations if dry.
-
Shelf Life: Re-test purity (HPLC/titration) every 6 months.
Analytical Verification
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Benzoate chromophore).
-
Impurity Markers:
-
Phthalic Acid: Elutes early (polar).
-
1-(2-Chlorophenyl)ethanol: Elutes late (non-polar).
-
H-NMR Identity (CDCl₃, 400 MHz)
-
Diagnostic Peak 1:
~11.0 ppm (Broad s, 1H, -COOH ). -
Diagnostic Peak 2:
~6.4 ppm (q, 1H, Ar-CH (Me)-O-). The "quartet" splitting confirms the ethyl linkage. -
Diagnostic Peak 3:
~7.5-8.0 ppm (m, 4H, Phthalate aromatic protons).
Process Visualization: The Resolution Cycle
The following diagram illustrates the lifecycle of this compound in a chiral resolution workflow.
Figure 1: The strategic role of the phthalate monoester in resolving chiral alcohols.[4]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water. The acid is lipophilic; prolonged contact increases absorption. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (acid burn risk). |
| Spill (Solid) | Dampen with water to prevent dusting, then sweep up. Neutralize residue with dilute Sodium Bicarbonate ( |
| Fire | Use Dry Chemical, |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26082, 1-(2-Chlorophenyl)ethanol. Retrieved from [Link]
-
Organic Syntheses. Phthalic Anhydride and Phthalide Derivatives. (Foundational chemistry for phthaloylation). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Purification Strategies for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Introduction & Application Context
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a critical chiral resolving agent and intermediate in the synthesis of pharmaceutical compounds. Structurally, it is a phthalic acid monoester (PAME). Its primary utility lies in the optical resolution of 1-(2-chlorophenyl)ethanol , a key building block for drugs such as certain antihistamines and anti-thrombotics.
The synthesis typically involves the reaction of phthalic anhydride with 1-(2-chlorophenyl)ethanol. While efficient, this pathway generates a specific impurity profile that requires a bifurcated purification strategy: separating neutral byproducts (unreacted alcohol/anhydride) and removing the hydrolysis product (phthalic acid).
Chemical Profile
| Property | Description |
| IUPAC Name | 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid |
| Functional Groups | Carboxylic Acid (pKa ~4.2), Ester (Hydrolytically labile), Aryl Chloride |
| Solubility | Soluble in DCM, EtOAc, Toluene (Hot); Low solubility in Water, Hexanes |
| Key Impurities | Phthalic Acid (Hydrolysis), Phthalic Anhydride (Starting Material), 1-(2-Chlorophenyl)ethanol (Starting Material) |
Impurity Profiling & Separation Logic
Effective purification relies on exploiting the acidity difference between the mono-ester product, the di-acid impurity, and the neutral starting materials.
-
Neutral Impurities (Alcohol/Anhydride): Removed via Acid-Base Extraction . The mono-ester forms a water-soluble salt with weak bases (NaHCO₃), while neutrals remain in the organic phase.
-
Acidic Impurities (Phthalic Acid): Removed via Solvent-Selective Crystallization . Phthalic acid is significantly less soluble in non-polar aromatics (e.g., Toluene) than the mono-ester.
Workflow Visualization: Logic Gate
The following diagram illustrates the decision matrix for purification.
Figure 1: Purification logic flow separating neutrals via extraction and di-acids via solubility.
Protocol 1: Acid-Base Extraction (Primary Cleanup)
This protocol is the first line of defense, designed to remove unreacted 1-(2-chlorophenyl)ethanol and phthalic anhydride.
Critical Caution: Phthalic monoesters are susceptible to hydrolysis in strong aqueous base or acid, especially with heat. Temperature control is non-negotiable.
Materials
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Reagents: Saturated Sodium Bicarbonate (NaHCO₃) solution (Cold), 1N Hydrochloric Acid (HCl) (Cold), Brine.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution of the organic components.
-
Extraction (The "Wash"):
-
Transfer the organic solution to a separatory funnel.[1]
-
Extract with ice-cold saturated NaHCO₃ (2 x 15 mL/g). Note: The product and phthalic acid move to the aqueous layer (as salts). The alcohol and anhydride stay in the DCM.
-
Optional: Wash the combined aqueous extracts once with fresh DCM (10 mL) to remove entrained neutrals.
-
-
Acidification & Recovery:
-
Transfer the aqueous bicarbonate layer to a beaker containing crushed ice.
-
Slowly add cold 1N HCl with stirring until pH reaches ~2-3. Do not use concentrated HCl to avoid hydrolysis.
-
The mono-ester will precipitate as a white/off-white solid or oil out.
-
-
Isolation:
-
Extract the acidified aqueous mixture with fresh EtOAc (3 x 15 mL).
-
Wash the EtOAc layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath < 40°C).
-
Checkpoint: The resulting solid is now free of neutral alcohol but still contains phthalic acid.
Protocol 2: Selective Crystallization (Polishing)
Phthalic acid is a common byproduct that co-extracts in Protocol 1. However, Phthalic acid is virtually insoluble in toluene, whereas the target mono-ester (with its lipophilic chlorophenyl group) exhibits high solubility in hot toluene.
Materials
-
Solvent: Toluene (HPLC Grade).
-
Anti-solvent (Optional): n-Heptane.
Step-by-Step Methodology
-
Slurry Formation: Add the semi-pure solid from Protocol 1 into a flask with Toluene (5 mL per gram).
-
Heating: Heat the mixture to 80-90°C with stirring.
-
Observation: The mono-ester will dissolve. Phthalic acid will remain as a suspended white solid.
-
-
Hot Filtration:
-
While maintaining the temperature, filter the mixture through a pre-heated sintered glass funnel or Celite pad.
-
Discard the solid residue (This is the Phthalic Acid).
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature.[2]
-
If crystallization does not initiate, add n-Heptane dropwise until slight turbidity is observed, then cool to 0-4°C.
-
-
Collection: Filter the crystals and wash with cold Toluene/Heptane (1:1). Dry in a vacuum oven at 40°C.
Analytical Validation
Verify the purity of the isolated material using the following parameters.
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Detection | UV @ 254 nm (Aromatic rings) |
| Retention Order | Phthalic Acid (Early) < Product < 1-(2-chlorophenyl)ethanol (Late) |
NMR Confirmation (¹H NMR, 400 MHz, CDCl₃)
-
Diagnostic Peak: Look for the quartet/multiplet of the methine proton (-CH-) of the ethyl group around 6.2 - 6.5 ppm .
-
Impurity Check:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product Oils Out | Cooling too rapid or impure starting material. | Re-heat and add seed crystals. Use a Toluene/Heptane mixture (1:1) instead of pure Toluene. |
| Low Yield | Hydrolysis during extraction. | Ensure NaHCO₃ and HCl steps are performed cold (0-5°C) and rapidly. |
| Phthalic Acid Persists | Inefficient hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter along with the impurity. |
References
-
Synthesis and Resolution Context
- Study on the resolution of 1-(2-chlorophenyl)ethanol. (General reference to the class of resolutions using phthalic monoesters).
-
BenchChem. (2025).[7] The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis. Retrieved from (Analogous chemistry for chlorophenyl ethanol derivatives).
-
Phthalic Acid Purification
-
University of Massachusetts Amherst. Macroscale Recrystallization of Phthalic Acid. Retrieved from (Demonstrates insolubility of phthalic acid in certain organic solvents).
-
-
General Extraction Protocols
-
Chemical Properties
-
PubChem. 1-(4-chlorophenyl)ethanol Compound Summary. Retrieved from (Physical property data for the alcohol component).
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. data.epo.org [data.epo.org]
- 4. d.umn.edu [d.umn.edu]
- 5. US2848488A - Crystallization of phthalic acids - Google Patents [patents.google.com]
- 6. WO2001007395A1 - Composition containing phthalic acid monoester - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CID 161031635 | C16H18Cl2O2 | CID 161031635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for testing the anti-inflammatory activity of benzoic acid derivatives
Application Note: Integrated Screening Workflow for Anti-Inflammatory Benzoic Acid Derivatives
Executive Summary
This application note outlines a validated, multi-stage workflow for evaluating the anti-inflammatory efficacy of novel benzoic acid derivatives. Benzoic acid and its derivatives (e.g., salicylic acid, gallic acid) exert anti-inflammatory effects primarily by modulating the arachidonic acid pathway, specifically inhibiting cyclooxygenase (COX) enzymes and suppressing nuclear factor-kappa B (NF-κB) activation.
This guide moves beyond basic screening, offering a "Gate-Stage" approach:
-
Stage I: Physicochemical & Non-Cellular Screening (Albumin Denaturation).
-
Stage II: Cellular Mechanistic Evaluation (RAW 264.7 NO/Cytokine Assay).
-
Stage III: In Vivo Validation (Carrageenan-Induced Paw Edema).
Mechanistic Grounding
Before initiating wet-lab protocols, it is critical to understand the target pathway. Benzoic acid derivatives often act as competitive inhibitors of COX enzymes or upstream regulators of NF-κB.
Figure 1: Target Signaling Pathway The diagram below illustrates the inflammatory cascade where benzoic acid derivatives (BADs) intervene to prevent Prostaglandin E2 (PGE2) synthesis and cytokine release.
Caption: Mechanism of Action. Benzoic acid derivatives inhibit COX-2 enzymatic activity and downregulate iNOS/COX-2 expression via NF-κB modulation.
Stage I: Protein Denaturation Inhibition (In Vitro Screen)
Rationale: Inflammation induces protein denaturation. Agents that stabilize proteins (like albumin) against heat-induced denaturation often possess membrane-stabilizing properties, preventing the release of lysosomal enzymes. This is a cost-effective "Go/No-Go" screen.
Reagents:
-
Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).
-
Standard: Diclofenac Sodium or Aspirin.
Protocol:
-
Preparation: Prepare a 5 mL reaction mixture containing:
-
0.2 mL of Egg Albumin (from fresh hen’s egg) or 1% BSA.
-
2.8 mL of PBS (pH 6.4).
-
2.0 mL of Test Compound (various concentrations: 10–500 µg/mL).
-
-
Incubation: Incubate mixtures at 37°C for 15 minutes .
-
Thermal Stress: Heat the mixture at 70°C for 5 minutes (or 57°C for 10 mins for BSA) to induce denaturation.
-
Cooling: Allow samples to cool to room temperature. Turbidity will increase based on denaturation.
-
Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer.
-
Calculation:
[1]
Success Criteria: An IC50 < 200 µg/mL generally warrants progression to cellular assays.
Stage II: RAW 264.7 Macrophage Assay (Mechanistic Core)
Rationale: The RAW 264.7 murine macrophage line is the industry standard for assessing anti-inflammatory activity. When stimulated with Lipopolysaccharide (LPS), these cells secrete Nitric Oxide (NO) and cytokines.[5] This assay measures the drug's ability to suppress this response without killing the cell.[5]
Critical Control: You must run an MTT or Alamar Blue assay in parallel. If a drug reduces NO simply by killing the macrophages, it is a false positive (cytotoxic, not anti-inflammatory).
Figure 2: Cellular Assay Workflow Step-by-step timeline for the RAW 264.7 challenge.
Caption: Dual-readout workflow ensuring anti-inflammatory hits are non-cytotoxic.
Protocol:
-
Seeding: Plate RAW 264.7 cells in 96-well plates at
cells/well in DMEM + 10% FBS. Incubate 24h. -
Treatment: Replace medium with serum-free DMEM containing the Benzoic Acid Derivative (1–100 µM). Incubate for 1 hour (pre-treatment is crucial for preventive efficacy).
-
Stimulation: Add LPS (Final conc: 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours .
-
Griess Assay (Nitric Oxide):
-
Transfer 100 µL of supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at Room Temp (protect from light).
-
Measure Absorbance at 540 nm .
-
-
Cytotoxicity Counter-Screen (MTT):
Data Interpretation:
-
Hit: Significant reduction in NO (Abs 540nm) with >80% Cell Viability (Abs 570nm).
-
False Positive: Reduction in NO accompanied by <50% Cell Viability.
Stage III: Carrageenan-Induced Paw Edema (In Vivo Validation)
Rationale: This is the regulatory gold standard for acute inflammation. Carrageenan injection causes a biphasic response:
-
0–2.5h: Release of histamine/serotonin (vascular permeability).
-
2.5–6h: Release of prostaglandins (COX-dependent). Benzoic acid derivatives typically target the second phase .
Protocol:
-
Animals: Wistar albino rats (150–200g), n=6 per group.
-
Grouping:
-
Group I: Vehicle Control (Saline/CMC).
-
Group II: Positive Control (Indomethacin 10 mg/kg).
-
Group III-V: Test Derivative (Low, Mid, High Dose).
-
-
Dosing: Administer oral (p.o.) or intraperitoneal (i.p.) dose 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar region of the right hind paw.
-
Measurement:
-
Calculation:
Where is treated paw volume and is control paw volume.
Data Presentation & Statistical Rigor
Do not rely on simple averages. Drug development requires rigorous statistical validation.
Table 1: Example Data Layout for Reporting
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) ± SEM (3h) | % Inhibition | Statistical Sig. (p-value) |
|---|---|---|---|---|
| Vehicle Control | - | 1.85 ± 0.12 | - | - |
| Indomethacin | 10 | 0.95 ± 0.08 | 48.6% | < 0.001 () |
| Benzoic Deriv.[10] A | 50 | 1.45 ± 0.10 | 21.6% | < 0.05 () |
| Benzoic Deriv. A | 100 | 1.10 ± 0.09 | 40.5% | < 0.01 () |
Statistical Methods:
-
Use One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against the Vehicle Control).
-
Software: GraphPad Prism or SigmaPlot.
References
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[11] Proceedings of the Society for Experimental Biology and Medicine.
-
Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology.
-
Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry (Basis for Griess Assay).
-
Posadas, I., et al. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor, has different mechanisms of action against inducible nitric oxide synthase. Biochemical Pharmacology (RAW 264.
Sources
- 1. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
- 2. e-mjm.org [e-mjm.org]
- 3. ours.ou.ac.lk [ours.ou.ac.lk]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
Application Note: Pharmacokinetic Profiling of Novel Salicylate Ester Derivatives
Executive Summary & Scientific Rationale
The development of novel salicylic acid (SA) derivatives primarily aims to mitigate the gastric mucosal injury associated with traditional NSAIDs while improving lipophilicity for targeted delivery (e.g., transdermal or blood-brain barrier penetration). However, the pharmacokinetic (PK) characterization of these "super-aspirins" presents a unique bioanalytical paradox: The derivative must be stable enough to be absorbed intact, yet labile enough to release the active salicylate moiety in vivo.
This guide details the protocol for profiling a hypothetical Novel Salicylate Ester (NSE) . Unlike standard small molecule PK, this workflow addresses the critical "ex vivo hydrolysis" artifact—where plasma esterases continue to degrade the drug after blood collection, leading to artificially low prodrug levels and overestimated metabolite concentrations.
Metabolic Pathway & Analytical Challenges
To design a valid PK study, one must map the metabolic fate of the candidate. Salicylates follow dose-dependent (Michaelis-Menten) elimination kinetics, which complicates half-life calculations at high doses.
Visualization 1: Salicylate Metabolic & Hydrolysis Pathway
Figure 1: The metabolic cascade of salicylate esters. Note the critical hydrolysis step (Esterases) which occurs in both liver (desired) and plasma collection tubes (undesired).
Caption: Metabolic fate of salicylate esters.[1][2] The saturation of the Glycine pathway (Green) leads to non-linear kinetics at high doses.
Analytical Method Development (LC-MS/MS)
Objective: Quantify the Intact Prodrug (NSE) and Salicylic Acid (SA) simultaneously. Challenge: SA is highly polar and ionizes best in negative mode (ESI-), while many lipophilic ester prodrugs ionize best in positive mode (ESI+).
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm). Why? High retention is needed to separate the polar SA from the solvent front.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Acidic pH is mandatory to suppress the ionization of the carboxylic acid on SA, improving peak shape and retention.
-
-
Polarity Switching: Method must switch between ESI(+) for Prodrug and ESI(-) for SA within the run window.
Sample Preparation: The "Stabilization Cocktail"
Standard EDTA tubes are insufficient . You must inhibit plasma esterases immediately upon blood draw.
Protocol:
-
Inhibitor Preparation: Prepare a 10x "Stop Solution" containing:
-
Sodium Fluoride (NaF): 100 mM (General esterase inhibitor)
-
PMSF (Phenylmethylsulfonyl fluoride): 10 mM (Serine protease/esterase inhibitor)
-
Dissolve in acetonitrile/water (50:50).
-
-
Blood Collection:
-
Draw blood into pre-chilled tubes containing K2EDTA.
-
Immediately (<30 seconds) add the "Stop Solution" (10 µL per 100 µL blood).
-
Invert gently and place on wet ice .
-
-
Processing: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.
-
Extraction: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to minimize processing time and hydrolysis risk.
-
Add 300 µL ice-cold Acetonitrile (with Internal Standard: SA-d4) to 100 µL plasma.
-
Vortex (1 min) -> Centrifuge (15,000 x g, 10 min).
-
Inject supernatant.
-
In Vivo Pharmacokinetic Protocol (Rat Model)
Study Design: Crossover design is recommended to minimize inter-animal variability, as SA clearance varies significantly between individuals due to urine pH fluctuations.
Animal Preparation[3][4]
-
Species: Sprague-Dawley Rats (Male, 250–300g).
-
Cannulation: Jugular vein cannulation (JVC) is required for stress-free serial sampling. Anesthesia (Isoflurane) alters gastric motility and should be avoided during the sampling phase.
-
Fasting: Animals must be fasted 12h pre-dose (water ad libitum). Why? Food significantly delays gastric emptying, altering
of the prodrug.
Dosing & Sampling Schedule
-
Dose: 10 mg/kg (equimolar basis to SA).
-
Vehicle: PEG400:Saline (20:80). Avoid alcohol-based vehicles if possible, as they can induce gastric irritation, confounding safety endpoints.
| Timepoint | Purpose | Volume | Handling |
| 0 h | Blank/Baseline | 0.2 mL | Standard |
| 0.083 h (5 min) | Critical: Capture Prodrug | 0.2 mL | Immediate Inhibitor + Ice |
| 0.25 h (15 min) | Prodrug Distribution Phase | 0.2 mL | Immediate Inhibitor + Ice |
| 0.5, 1, 2 h | Metabolite Appearance | 0.2 mL | Inhibitor Recommended |
| 4, 8, 12, 24 h | Elimination Phase | 0.2 mL | Standard |
Experimental Workflow Visualization
This diagram outlines the rigorous chain of custody required to prevent data artifacts.
Caption: Critical path for Salicylate Prodrug PK. The stabilization step (Yellow) is the primary failure point in standard protocols.
Data Analysis & Interpretation
Parameter Calculation
Use Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKSolver).
-
&
: Direct observation. - : Area under the curve.
-
(Bioavailability): Calculated as
. -
Hydrolysis Ratio:
. A high ratio indicates rapid bioactivation (desirable for efficacy).
The "Saturation" Warning
Salicylate elimination kinetics are non-linear at high doses because the glycine conjugation pathway (forming Salicyluric Acid) saturates.
-
Implication: If you test multiple doses (e.g., 10, 50, 100 mg/kg), the half-life (
) will likely increase with dose. Do not interpret this as a change in the prodrug's intrinsic stability; it is a limitation of the downstream metabolite clearance.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Prodrug not detected | Ex vivo hydrolysis | Check age of PMSF solution (unstable in water). Ensure blood was iced immediately. |
| High SA in T=0 samples | Contamination | Replace injector wash solvents. SA is ubiquitous in lab detergents. |
| Split Peaks | pH Mismatch | Ensure reconstitution solvent matches mobile phase initial conditions (high water content). |
References
-
Salicylate Metabolism Overview
-
Bioanalytical Method (LC-MS/MS)
-
Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using LC-MS/MS. Xu, X., et al. (2009).[6] Biomedical Chromatography.
-
-
Esterase Inhibition Strategy
-
Combining selectivity from chromatography and fast ion separation by MS in bioanalysis: simultaneous determination of aspirin and salicylic acid.[7] Bouche, M.P., et al. (2003). Journal of Chromatography B.
-
-
Prodrug Concept & Salsalate PK
Sources
- 1. Biosynthesis and metabolism of salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japtronline.com [japtronline.com]
- 3. Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. scispace.com [scispace.com]
- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ugent.be [ugent.be]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-((1-(2-chlorophenyl)ethoxy)carbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2-((1-(2-chlorophenyl)ethoxy)carbonyl)benzoic acid?
The synthesis of 2-((1-(2-chlorophenyl)ethoxy)carbonyl)benzoic acid is primarily achieved through the esterification of phthalic anhydride with 1-(2-chlorophenyl)ethanol. This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to a ring-opening of the phthalic anhydride.[1] This process forms a monoester, which contains both a carboxylic acid and an ester functional group.[1]
The reaction can be summarized as follows: C6H4(CO)2O + Cl-C6H4-CH(OH)CH3 → C6H4(CO2H)CO2CH(CH3)-C6H4-Cl
This alcoholysis is the first and typically more facile step in the esterification of phthalic anhydride.[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this synthesis can often be attributed to several factors. Incomplete reaction is a primary suspect. The second esterification to form a diester is more challenging and requires the removal of water, which is not the intended reaction in this synthesis.[1] However, side reactions and suboptimal conditions can hinder the formation of the desired monoester. Another common issue is the hydrolysis of the starting phthalic anhydride. Phthalic anhydride can react with water to form phthalic acid, which is less reactive towards esterification under these conditions.[1][2] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[2]
Other potential causes for low yield include:
-
Suboptimal reaction temperature: The temperature must be sufficient to promote the reaction but not so high as to cause decomposition or unwanted side reactions.
-
Inefficient mixing: Proper agitation is necessary to ensure the reactants are in constant contact.
-
Impure starting materials: The purity of both phthalic anhydride and 1-(2-chlorophenyl)ethanol is critical. Impurities can interfere with the reaction or introduce competing side reactions.
Q3: I am observing the formation of a significant amount of an apolar byproduct. What could it be and how can I prevent it?
A common apolar byproduct in this reaction is the diester, 1,2-bis((1-(2-chlorophenyl)ethoxy)carbonyl)benzene. This occurs when the initially formed monoester undergoes a second esterification with another molecule of 1-(2-chlorophenyl)ethanol. This second esterification is generally more difficult and often requires more forcing conditions, such as the removal of water.[1]
To minimize the formation of the diester, consider the following strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio of phthalic anhydride to 1-(2-chlorophenyl)ethanol. An excess of the alcohol will favor the formation of the diester.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the formation of the desired monoester is maximized and before significant diester formation occurs. Avoid excessively high temperatures, which can promote the second esterification.
Q4: How can I effectively purify the crude product to remove unreacted starting materials and byproducts?
Purification of 2-((1-(2-chlorophenyl)ethoxy)carbonyl)benzoic acid typically involves leveraging the acidic nature of the carboxylic acid group. An acid-base extraction is a highly effective method. The crude reaction mixture can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The desired product will deprotonate and move into the aqueous layer as its carboxylate salt, leaving unreacted 1-(2-chlorophenyl)ethanol and any diester byproduct in the organic layer.
The aqueous layer can then be separated and acidified (e.g., with dilute HCl) to precipitate the purified product.[3] The solid product can then be collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried.[4] Recrystallization from a suitable solvent system can be employed for further purification if necessary.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to suboptimal temperature or time. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Gently heat the reaction if necessary, but avoid excessive temperatures. |
| Hydrolysis of phthalic anhydride. | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents.[2] | |
| Impure starting materials. | Verify the purity of phthalic anhydride and 1-(2-chlorophenyl)ethanol using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of Diester Byproduct | Excess of 1-(2-chlorophenyl)ethanol. | Use a strict 1:1 molar ratio of reactants. |
| Prolonged reaction time or high temperature. | Monitor the reaction progress and stop it once the monoester is the major product. Use the lowest effective temperature. | |
| Difficulty in Product Isolation | Incomplete precipitation during workup. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate and precipitate the carboxylic acid. |
| Product is oily and does not solidify. | Try cooling the solution in an ice bath and scratching the inside of the flask to induce crystallization. If it remains an oil, consider extracting the product into a fresh portion of organic solvent after acidification. | |
| Product is Contaminated with Phthalic Acid | Hydrolysis of phthalic anhydride during the reaction or workup. | Use anhydrous conditions. During workup, minimize the contact time of the organic layer with aqueous solutions. |
Experimental Protocols
General Synthesis of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Materials:
-
Phthalic anhydride
-
1-(2-chlorophenyl)ethanol
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Triethylamine (optional, as a basic catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 eq.) in anhydrous toluene.
-
Add 1-(2-chlorophenyl)ethanol (1.0 eq.) to the solution.
-
If using a catalyst, add triethylamine (0.1 eq.).
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically when the starting material spots on the TLC plate have significantly diminished), cool the reaction mixture to room temperature.
-
Proceed with the purification protocol below.
Purification by Acid-Base Extraction
-
Dilute the cooled reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times).
-
Combine the aqueous layers. The unreacted alcohol and any diester will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly acidify with 2N HCl until the pH is approximately 1-2, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Visualizing the Reaction Pathway and Troubleshooting
Reaction Pathway
Caption: Primary reaction for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
-
Wikipedia. Phthalic anhydride. [Link]
-
Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]
- Benchchem.
Sources
Troubleshooting common side reactions in benzoic acid esterification
Ticket ID: BZ-EST-001 Status: Open Agent: Senior Application Scientist
Welcome to the Esterification Support Hub
You are likely here because your Fischer esterification of benzoic acid is stalling at 60-70% yield, your NMR shows unidentifiable aliphatic peaks, or your workup has turned into an inseparable emulsion.
Benzoic acid esterification is deceptively simple. While the undergraduate textbook mechanism implies a straightforward equilibrium, the reality of process chemistry involves battling thermodynamics (water removal) and kinetics (steric hindrance). This guide treats your reaction as a system to be debugged.
Module 1: Yield is "Stuck" (Equilibrium Management)
Symptom: Reaction stalls at ~65% conversion despite refluxing overnight.
Root Cause: Fischer esterification is an equilibrium process (
Troubleshooting Protocol: Water Removal Strategies
Do not simply "add more acid." You must break the equilibrium.
| Method | Best For | Technical Note |
| Dean-Stark Trap | Non-volatile alcohols (e.g., Benzyl alcohol) | Requires a solvent that forms a low-boiling azeotrope with water (e.g., Toluene). Critical: Ensure the trap is pre-filled with solvent before reflux. |
| Soxhlet w/ Sieves | Volatile alcohols (Methanol/Ethanol) | Condensed solvent passes through 3Å molecular sieves before returning to the flask. Do not put sieves directly in the pot (grinding creates fines/workup mess). |
| Chemical Scavenging | High-value substrates | Use Trimethyl orthoformate . It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium. |
Visual Workflow: Water Removal Decision Tree
Figure 1: Decision logic for selecting the appropriate water removal technique based on alcohol volatility.
Module 2: Impurity Profiling (Side Reactions)
Symptom: New peaks in aliphatic region of NMR or unexpected "fruity/solvent" odors. Root Cause: The catalyst is too aggressive or the temperature is too high, leading to alcohol dehydration or etherification.
Common Side Reactions
-
Ether Formation:
-
Diagnosis: New triplet/quartet in NMR (ethyl ether) or singlet (methyl ether) distinct from ester methoxy.
-
Fix: Switch from
to p-Toluenesulfonic acid (pTSA) . Sulfuric acid is a strong dehydrating agent and promotes etherification; pTSA is milder.
-
-
Elimination (Alkenes):
Catalyst Selection Matrix
| Catalyst | Acidity ( | Risk Profile | Recommended Use |
| -3.0 | High (Oxidation/Charring) | Simple, stable methyl/ethyl esters only. | |
| pTSA | -2.8 | Low (Non-oxidizing) | Standard choice. Soluble in organic solvents. |
| N/A | Medium (Generates HCl gas) | In situ acid chloride formation.[3] Excellent for methanol (creates anhydrous HCl). | |
| Lewis Acid | Low | Sensitive substrates; mild conditions. |
Module 3: The "Impossible" Substrate (Steric Hindrance)
Symptom: 2,6-Disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid) show <5% conversion.[1] Root Cause: The "Ortho Effect." The bulky groups at the 2,6-positions block the nucleophilic attack of the alcohol on the carbonyl carbon in the standard mechanism.
The Solution: Newman's Acylium Ion Protocol
You must force the reaction through a different mechanistic pathway. Instead of the standard A-2 mechanism (bimolecular), you need the A-1 mechanism (unimolecular ionization) to generate a linear acylium ion, which is less sterically hindered [2].
Protocol (High-Acid Method):
-
Dissolve 1.0 eq of 2,6-disubstituted benzoic acid in 100% Sulfuric Acid (approx. 2-3 mL per gram).
-
Why: This forces the protonation of the hydroxyl group and loss of water to form the acylium ion (
).
-
-
Stir for 15-30 minutes at RT.
-
Pour the mixture slowly into an excess of the cold alcohol.
-
Result: The highly reactive acylium ion is immediately trapped by the alcohol.
-
Mechanism Visualization: A-2 vs. A-1
Figure 2: Mechanistic divergence. Standard esterification fails for hindered substrates because the tetrahedral intermediate is too crowded. The Acylium route (A-1) bypasses this intermediate.
Module 4: Isolation & Workup (Emulsion Rescue)
Symptom: The organic and aqueous layers refuse to separate during the bicarbonate wash.[4] Root Cause: Formation of sodium benzoate surfactants or density matching between the organic solvent and the brine/water layer.
The "Emulsion Breaker" Protocol
-
Density Check: If using DCM (density 1.33) and washing with Brine (density ~1.2), the layers are too close in density.
-
Fix: Dilute the organic layer with Diethyl Ether or Hexanes to lower its density, forcing it to float.
-
-
Filtration: Suspended solids often stabilize emulsions.[2]
-
Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[2] This physically ruptures the emulsion bubbles [3].
-
-
pH Management:
-
Fix: If the emulsion is persistent, acidify slightly (pH 4-5) to convert any surfactant benzoate salts back to free acid, then extract. (Note: You will pull unreacted acid into the organic layer, requiring a column later, but you will save the reaction).
-
References
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [1]
-
Newman, M. S. (1941). The Esterification of Sterically Hindered Acids.[5] Journal of the American Chemical Society, 63(9), 2431–2435.[1] [1]
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
Sources
Technical Support Center: HPLC Analysis of Benzoic Acid Compounds
Welcome to the technical support center for resolving common issues in the HPLC analysis of benzoic acid and related acidic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenging peak shapes during their chromatographic experiments. Here, we move beyond simple checklists to explain the underlying chemical principles and provide robust, field-proven protocols to restore peak symmetry and ensure data integrity.
Section 1: Quick Solutions - Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when analyzing benzoic acid and its derivatives.
Q1: My benzoic acid peak is tailing significantly. What is the most common cause?
A: The most frequent cause of peak tailing for acidic compounds like benzoic acid is a secondary retention mechanism involving interaction with the silica stationary phase.[1][2] Specifically, at a mid-range pH (e.g., pH 4-7), residual silanol groups (Si-OH) on the silica surface can become deprotonated (SiO⁻), creating negatively charged sites.[3][4] These sites can then engage in undesirable ionic interactions with your analyte, leading to a mixed-mode retention that results in a tailing peak.[1][5]
Q2: How does the mobile phase pH affect the peak shape of my acidic compound?
A: Mobile phase pH is the most critical factor for controlling the peak shape of ionizable compounds like benzoic acid.[6] The pH determines the ionization state of both your analyte and the stationary phase silanol groups.[7] For benzoic acid (pKa ≈ 4.2), if the mobile phase pH is near this value, the analyte will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms, which often leads to peak distortion.[6] To achieve a sharp, symmetrical peak, the pH should be adjusted to ensure the analyte is in a single, stable ionic form—preferably its neutral, protonated state.[4][8]
Q3: What is a good starting buffer and pH for analyzing benzoic acid?
A: A good starting point is to use a buffered mobile phase with a pH at least 1.5 to 2 units below the analyte's pKa.[8][9] For benzoic acid (pKa ≈ 4.2), this means setting the mobile phase pH to approximately 2.2-2.7. At this low pH, the carboxylic acid group is fully protonated (neutral), and the silanol groups on the column are also protonated, eliminating the secondary ionic interactions that cause tailing.[2][3] A phosphate or formate buffer at a concentration of 10-25 mM is typically a robust choice.[10][11]
Q4: I've adjusted my pH, but still see some tailing. Could my column be the problem?
A: Yes. Even with pH optimization, the column itself can be a source of tailing. This is often related to the activity of residual silanol groups.[12] Not all C18 columns are the same; the quality of the silica, the bonding density of the C18 chains, and especially the endcapping process are critical.[13][14] Endcapping is a chemical process that deactivates many of the remaining free silanol groups after the C18 phase has been bonded.[15][16] If you are using an older column or a non-endcapped column, switching to a modern, high-quality, fully endcapped (or even double-endcapped) column can dramatically improve peak shape for acidic compounds.[2][15]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent peak tailing. We will explore the root causes in detail and provide step-by-step protocols for remediation.
The Root Cause: Understanding Secondary Silanol Interactions
In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the C18 stationary phase. However, peak tailing occurs when a secondary, undesirable retention mechanism is also present.[1] For acidic compounds like benzoic acid, this secondary mechanism is an ion-exchange interaction with deprotonated silanol groups on the silica surface.
-
Silica Surface Chemistry: The underlying support for most reversed-phase columns is a silica polymer (SiO₂), which terminates in silanol groups (Si-OH) at the surface.[14] These silanols are weakly acidic, with a pKa around 3.8-4.2.[3]
-
The Problematic pH Range: When the mobile phase pH is above ~4, these silanol groups begin to deprotonate, creating a negatively charged surface (SiO⁻).[4]
-
Analyte Interaction: If your benzoic acid analyte is not fully protonated (i.e., the pH is near or above its pKa of 4.2), it will exist, at least partially, in its anionic carboxylate form (COO⁻). However, the primary issue is the interaction of the neutral analyte with the ionized silanols. This leads to a mixed-mode retention where some analyte molecules are retained by hydrophobic partitioning while others are also delayed by polar/ionic interactions, causing the characteristic peak tail.[2][5]
The diagram below illustrates this problematic interaction.
Caption: Interaction of Benzoic Acid with the HPLC Stationary Phase.
Systematic Troubleshooting Workflow
Follow this workflow to systematically diagnose and resolve the source of peak tailing.
Caption: Systematic Workflow for Troubleshooting Peak Tailing.
Step-by-Step Protocols
Protocol A: Optimizing Mobile Phase pH and Buffer Strength
This is the most effective first step for improving the peak shape of acidic analytes. The goal is to suppress the ionization of both the analyte and the surface silanols.[8]
-
Determine pKa: Confirm the pKa of your benzoic acid derivative. For benzoic acid itself, it is ~4.2.
-
Select a Buffer: Choose a buffer effective in the desired pH range. Phosphate or formate buffers are excellent choices for low pH applications.[10][11]
-
Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase. For a target pH of 2.7, you can use a 25 mM solution of potassium phosphate monobasic and adjust the pH downwards using phosphoric acid.
-
pH Measurement: Crucially, adjust the pH of the aqueous buffer before adding any organic solvent. The pH scale is defined in aqueous solution, and the apparent pH can shift after organic modifier addition.
-
Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) to the desired final composition.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Data Presentation: Impact of pH on Peak Asymmetry
| Mobile Phase pH | Analyte State (Benzoic Acid, pKa 4.2) | Silanol State (pKa ~4) | Expected Peak Asymmetry (As) | Rationale |
| 6.5 | Mostly Ionized (R-COO⁻) | Mostly Ionized (SiO⁻) | > 2.0 (Severe Tailing) | Strong secondary interactions. |
| 4.2 | 50% Ionized | Partially Ionized | > 1.8 (Significant Tailing) | Analyte exists in two forms; silanols are active.[6] |
| 3.0 | Mostly Neutral (R-COOH) | Mostly Neutral (Si-OH) | 1.2 - 1.5 (Minor Tailing) | Ionization of both species is significantly suppressed. |
| 2.5 | Fully Neutral (R-COOH) | Fully Neutral (Si-OH) | ≤ 1.2 (Symmetrical) | Purely hydrophobic retention mechanism is dominant.[4][8] |
Protocol B: Evaluating and Mitigating Column Silanol Activity
If pH optimization does not fully resolve the issue, the column itself is the next logical focus.
-
Review Column Specifications: Check your column's documentation. Is it described as "endcapped," "double endcapped," or "base-deactivated"?[15][17] If not, it likely has high silanol activity.
-
Column Wash/Regeneration: Sometimes, metal contaminants can accumulate on the column frit or packing material, creating active sites. Consider washing the column with a strong acid/chelator (follow manufacturer's guidelines) to remove these.
-
Replace with a High-Performance Column: The most reliable solution is to replace an older or lower-quality column with a modern one known for low silanol activity. Look for columns that are:
Protocol C: Investigating Extracolumn and Contamination Effects
Peak tailing can also arise from issues outside the column, known as "extracolumn effects," though this is less common for chemical-specific tailing.[5]
-
Check Tubing and Connections: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Excessive tubing length or poor connections can cause band broadening that appears as tailing.
-
Sample Overload: Injecting too much sample mass can overload the column, leading to peak distortion.[19] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile into a 90% aqueous mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.
Section 3: Advanced Strategies & Column Selection
If tailing persists after following the primary troubleshooting steps, consider these advanced strategies.
-
Alternative Stationary Phases: For highly polar benzoic acid derivatives that are poorly retained even at low pH, standard C18 might not be ideal. Consider:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the analyte from residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.[20]
-
Phenyl Phases: Phenyl columns can offer different selectivity for aromatic acids and are resistant to phase collapse in 100% aqueous mobile phases, which may be needed to retain very polar compounds.[21]
-
Mixed-Mode Phases: For very challenging separations, a mixed-mode column with both reversed-phase and anion-exchange properties can provide retention for acidic compounds that are repelled by the negative surface charge on standard silica columns.
-
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
The role of end-capping in reversed-phase - Phenomenex. [Link]
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]
-
Endcapping - Grokipedia. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Ion Suppression Chromatography(ISC) - Chromedia. [Link]
-
End-capping | Separation Science. [Link]
-
The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]
-
The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
-
HPLC Buffers for Sharp and Symmetrical Peaks - Valencylab. [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
How to fix peak shape in hplc? - ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corporation. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
HPLC problems with very polar molecules - Axion Labs. [Link]
-
Charged Stationary Phases in Reversed Phase HPLC - Element Lab Solutions. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. [Link]
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. veeprho.com [veeprho.com]
- 8. chromedia.org [chromedia.org]
- 9. biotage.com [biotage.com]
- 10. mac-mod.com [mac-mod.com]
- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 14. sepscience.com [sepscience.com]
- 15. chromtech.com [chromtech.com]
- 16. grokipedia.com [grokipedia.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. acdlabs.com [acdlabs.com]
- 20. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 21. agilent.com [agilent.com]
Stability testing of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid under different pH conditions
Welcome to the technical support guide for the stability testing of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on navigating the complexities of pH-dependent stability studies for this molecule. The content is structured in a question-and-answer format to directly address potential challenges and explain the scientific rationale behind experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is pH stability testing crucial for a molecule like 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid?
Stability testing is a cornerstone of pharmaceutical development, providing critical data on how a drug substance's quality changes over time under various environmental factors.[1][2][3] For 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid, pH stability is of paramount importance due to its molecular structure. The molecule contains an ester linkage , which is known to be susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[4][5]
Understanding the rate and mechanism of this degradation is essential for:
-
Identifying Potential Degradants: Forced degradation studies help identify impurities that could arise during manufacturing, storage, or even in vivo, which is critical for safety and toxicity assessments.[6][7]
-
Developing Stable Formulations: Knowledge of the pH at which the molecule is most stable allows formulation scientists to select appropriate excipients and buffer systems to ensure the final product's efficacy and shelf-life.
-
Establishing Storage Conditions: The data informs the recommended storage conditions (e.g., pH, temperature) to maintain the product's integrity.[8][9]
-
Regulatory Compliance: Regulatory bodies like the ICH require forced degradation studies, including hydrolysis over a wide pH range, as part of the validation of stability-indicating analytical methods.[1][10][11]
Q2: What is the primary degradation pathway for this molecule under different pH conditions?
The most probable degradation pathway for 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is the hydrolysis of the ester bond . This reaction breaks the molecule into its two constituent parts: 2-carboxybenzoic acid (phthalic acid) and 1-(2-chlorophenyl)ethanol .
The rate of this hydrolysis is highly pH-dependent:
-
Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is typically a slower process than base-catalyzed hydrolysis.
-
Base-Catalyzed Hydrolysis (High pH): Under basic conditions (a process also known as saponification), the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.[5] This is generally a much faster reaction, leading to rapid degradation. The carboxylic acid product will be deprotonated to form a carboxylate salt.[5][12]
-
Neutral Conditions (Approx. pH 7): Hydrolysis still occurs but is typically at its slowest rate compared to acidic or basic extremes.[4][13]
Caption: Primary hydrolysis pathway for the target molecule.
Q3: How should I design a forced hydrolysis study for this compound?
A forced degradation or stress study is designed to accelerate the degradation process to understand the molecule's stability profile.[14][15][16] According to ICH Q1A(R2) guidelines, the goal is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and method validation without being excessive.[10]
A typical workflow involves exposing the compound to acidic, basic, and neutral conditions at elevated temperatures.
Caption: General workflow for a pH stability (forced hydrolysis) study.
Experimental Protocol: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation:
-
Acidic: Transfer a known volume of the stock solution into a flask and add 0.1 M HCl to reach the final desired concentration (e.g., 0.1 mg/mL).
-
Basic: Repeat the process using 0.1 M NaOH.
-
Neutral: Repeat the process using purified water.
-
Control: Prepare a control sample diluted with the mobile phase to the same concentration and store it at 2-8°C.
-
-
Incubation:
-
Place the acidic and neutral samples in a water bath or oven at an elevated temperature (e.g., 60°C).
-
For the basic sample, start at room temperature, as degradation is often rapid. If no degradation is observed, the temperature can be slightly increased (e.g., 40°C).
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the t=0 and control samples, using a validated stability-indicating HPLC method.
-
Q4: What are suitable buffer systems for more controlled stability testing across a wide pH range?
While strong acids and bases are used for forced degradation, long-term stability studies require buffers to maintain a constant pH. The choice of buffer is critical, as some buffer species can interact with the drug substance or catalyze degradation. Always run a control with the drug substance in water to assess the buffer's effect.
| Buffer System | Effective pH Range | Common Concentration | Notes |
| Phosphate Buffer | 2.0 - 3.0, 6.2 - 8.2 | 20-50 mM | Highly common, but can precipitate with some metal ions. |
| Citrate Buffer | 3.0 - 6.2 | 20-50 mM | Can chelate metal ions, which may be beneficial or detrimental. |
| Acetate Buffer | 3.8 - 5.8 | 20-50 mM | Volatile, can be suitable for LC-MS applications. |
| Borate Buffer | 8.1 - 10.1 | 20-50 mM | Can form complexes with diols; use with caution. |
Troubleshooting Guide
Q5: My HPLC analysis shows no degradation, even under harsh conditions. What should I do?
If you observe less than 5% degradation, the stress conditions are insufficient.[17]
-
Increase Stress Severity: Gradually increase the stress level. You can try a higher concentration of acid/base (e.g., 1 M HCl/NaOH), a higher temperature (e.g., 80°C), or a longer exposure time.[17]
-
Check Analytical Method: Ensure your analytical method has the sensitivity to detect small changes. Verify that the peak for the parent compound is on scale and that the method can detect impurities at the 0.1% level or lower.
-
Confirm Compound Identity: Verify the identity and purity of your starting material.
Q6: The compound degraded completely almost instantly. How can I achieve the target 5-20% degradation?
This indicates the stress conditions are too harsh.[17] This is common in basic conditions for ester-containing molecules.
-
Reduce Stress Severity: Decrease the temperature (try room temperature or even refrigerated conditions), use a lower concentration of acid/base (e.g., 0.01 M or 0.001 M), and shorten the exposure times significantly (e.g., sample at 5, 15, 30, and 60 minutes).
-
Quenching: Ensure you are stopping the reaction effectively by immediately neutralizing the sample upon withdrawal.
Q7: I am not achieving mass balance in my stability study. What are the common causes?
Poor mass balance (where the sum of the parent compound and its degradants does not equal the initial amount) is a common and serious issue that suggests problems with the analytical method.[18]
Caption: Decision tree for troubleshooting poor mass balance.
-
Non-UV Active Degradants: The degradation products, 2-carboxybenzoic acid and 1-(2-chlorophenyl)ethanol, may have different UV absorbance maxima and extinction coefficients than the parent compound. If a degradant does not absorb at the wavelength used for analysis, it will be invisible.
-
Degradants Retained on Column: Some degradation products might be more polar or non-polar and may not elute from the HPLC column under the current conditions.
-
Solution: Modify the gradient to include a stronger solvent wash at the end of the run (e.g., 100% Acetonitrile or Methanol) to elute strongly retained compounds.
-
-
Precipitation: Changes in pH during the study can affect the solubility of the parent compound or its degradants, causing them to precipitate out of the solution.
-
Solution: Visually inspect the sample vials for any precipitate. If observed, try using a co-solvent or reducing the initial concentration.
-
-
Volatile Degradants: While less likely for the expected products here, some degradation pathways can produce volatile impurities that are lost during sample handling.
-
Solution: Consider using Gas Chromatography (GC) for analysis if volatile products are suspected.
-
Q8: I'm seeing poor peak shape (tailing, fronting, splitting) in my chromatogram. How can I fix this?
Poor peak shape compromises the accuracy and precision of quantification. It is a common issue in HPLC analysis.[20][21]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte (especially the carboxylic acid) and the silica stationary phase.- Column contamination or degradation. | - Adjust mobile phase pH to be ~2 units away from the analyte's pKa.- Add a competing agent like triethylamine (TEA) in small amounts (0.1%).- Use a guard column and flush the analytical column.[22] |
| Peak Fronting | - Sample overload (injecting too high a concentration).- Sample solvent is stronger than the mobile phase. | - Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase whenever possible. |
| Split Peaks | - Clogged inlet frit on the column.- Void or channel in the column packing bed.- Co-elution of an impurity. | - Reverse and flush the column (disconnected from the detector).- Replace the column if the problem persists.- Optimize the method (gradient, mobile phase) to resolve the co-eluting peaks. |
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
- Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Dr.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
- Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Analytical Techniques In Stability Testing. (2025, March 24).
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Stability Testing of Pharmaceuticals: Why is it important? (2023, February 16). Synergy Bioscience.
- Experiment C: Hydrolysis of a Carboxylic Acid Ester.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, February 13). Pharmaceutical Technology.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- pH for Stability Testing and Analysis. Hudson Robotics.
- Unit (9) carboxylic acids, esters, amines, and amides. Course Hero.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. (2014).
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
- Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Pharmaceutical and Medical Research.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline.
- Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026, January 9). PharmaCores.
- STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. (2025, February 15). EPRA Journals.
- AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023, December 12). International Journal of Novel Research and Development.
Sources
- 1. database.ich.org [database.ich.org]
- 2. japsonline.com [japsonline.com]
- 3. eprajournals.com [eprajournals.com]
- 4. web.viu.ca [web.viu.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. onyxipca.com [onyxipca.com]
- 7. scispace.com [scispace.com]
- 8. www3.paho.org [www3.paho.org]
- 9. ijnrd.org [ijnrd.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. vvc.edu [vvc.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. synergybioscience.com [synergybioscience.com]
- 16. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]
- 17. pharmtech.com [pharmtech.com]
- 18. veeprho.com [veeprho.com]
- 19. sepscience.com [sepscience.com]
- 20. hplc.eu [hplc.eu]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Identification of degradation products of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
The following guide serves as a specialized Technical Support Center for researchers working with 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS: 1431698-00-8).
This molecule is a phthalic acid monoester , a class of compounds known for unique stability challenges due to intramolecular catalytic effects. This guide addresses the identification of its degradation products, troubleshooting stability issues in solution, and establishing robust analytical methods.
Subject: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid Context: Impurity Profiling, Method Development, and Reference Standard Stability Support Level: Senior Application Scientist
Part 1: The Degradation Mechanism (The "Why")
Before troubleshooting, it is critical to understand why this molecule degrades. Unlike simple aliphatic esters, phthalic acid monoesters possess a free carboxylic acid group ortho to the ester linkage.
The "Neighboring Group" Effect: In solution (especially pH 3–6), the ionized carboxylate group can nucleophilically attack the ester carbonyl carbon, forming a cyclic phthalic anhydride intermediate (or transition state) which then rapidly hydrolyzes. This intramolecular catalysis makes this molecule significantly more labile than typical esters, often leading to rapid degradation in standard "neutral" solvents if moisture is present.
Primary Degradation Pathway
-
Hydrolysis: The ester bond cleaves to yield Phthalic Acid and 1-(2-Chlorophenyl)ethanol .
-
Oxidation (Secondary): The released alcohol can oxidize to 2'-Chloroacetophenone under oxidative stress or light exposure.
Visualization: Degradation Pathway
Figure 1: Mechanism of hydrolysis driven by neighboring group participation, leading to primary and secondary degradants.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My reference standard peak area decreases during the HPLC sequence."
Diagnosis: On-column or In-vial Hydrolysis. Technical Insight: If you are using a protic solvent (Methanol/Water) as a diluent, the monoester is likely hydrolyzing in the autosampler. This is accelerated if the diluent pH is near the pKa of the benzoic acid moiety (~4.2), where the intramolecular catalysis is fastest.
Solution Protocol:
-
Switch Diluents: Change your sample diluent to Acetonitrile (ACN) or Tetrahydrofuran (THF) . Avoid water and alcohols in the sample preparation if possible.
-
Temperature Control: Set the autosampler temperature to 4°C .
-
Buffer Check: If using a buffered mobile phase, ensure the sample is injected immediately.
-
Verification: Inject the "Degradant A" (Phthalic Acid) standard. If its peak grows as the Parent decreases, hydrolysis is confirmed.
Issue 2: "I see a 'Ghost Peak' in my GC-MS analysis that isn't in the LC-MS."
Diagnosis: Thermal Degradation (Pyrolysis). Technical Insight: Phthalic monoesters are thermally unstable. In a GC injector port (typically 200°C+), the molecule undergoes cis-elimination or pyrolysis, instantly reverting to Phthalic Anhydride and the alcohol. You are likely analyzing the breakdown products, not the parent.
Solution Protocol:
-
Method Switch: This molecule is not suitable for GC analysis . You must use HPLC or UHPLC.
-
Derivatization (If GC is mandatory): You must methylate the free carboxylic acid (e.g., using Diazomethane or TMS-diazomethane) to form the diester before injection. The diester is thermally stable.
Issue 3: "I cannot separate the Parent from Degradant B (Alcohol) on C18."
Diagnosis: Co-elution due to similar hydrophobicity. Technical Insight: The 1-(2-chlorophenyl)ethyl moiety drives the retention of both the parent and the alcohol. The free acid on the parent provides some polarity, but at low pH (suppressed ionization), they may behave similarly.
Solution Protocol:
-
pH Adjustment: Increase mobile phase pH to 6.0–6.5 (using Ammonium Acetate). This ionizes the carboxylic acid on the Parent (making it elute earlier), while the Alcohol (Degradant B) remains neutral and retains its position.
-
Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the phthalic ring and the chlorophenyl ring will offer different selectivity than a standard C18.
Part 3: Experimental Identification Protocols
Experiment A: LC-MS Identification of Degradants
Objective: To definitively identify the degradation products using Mass Spectrometry.
Instrument Setup:
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (for Parent and Phthalic acid) and Positive Mode (for Alcohol/Ketone). Note: The parent responds best in Negative mode due to the carboxylic acid.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL solution of the parent in 50:50 ACN:Water (pH 2). Heat at 60°C for 2 hours to force degradation.
-
LC Method:
-
Mass Spec Targeting (Table 1):
| Compound | ESI Mode | Precursor Ion ( | Key Fragment ( | Identity Confirmation |
| Parent | Negative | 317.05 | 165.0 (Phthalate) | Loss of Chlorophenyl-ethyl group |
| Degradant A | Negative | 165.02 | 121.0 (Benzoate) | Matches Phthalic Acid Std |
| Degradant B | Positive | 139.03 | 103.0 | Matches 1-(2-Chlorophenyl)ethanol (loss of water common in ESI+) |
| Degradant C | Positive | 155.02 | 113.0 | Matches 2'-Chloroacetophenone |
Experiment B: Distinguishing Hydrolysis vs. Oxidation
Objective: To determine if the degradation is purely hydrolytic or oxidative.
-
Control: Parent in ACN/Water (Dark, N2 purge).
-
Stress 1 (Hydrolysis): Parent in 0.1 N HCl.
-
Stress 2 (Oxidation): Parent in 3% H2O2.
-
Analysis:
-
If Stress 1 yields only Peak A (Phthalic Acid) and Peak B (Alcohol), the pathway is Hydrolysis.
-
If Stress 2 yields Peak C (Ketone, m/z 155), the alcohol is susceptible to secondary oxidation.
-
Part 4: Data Summary & Reference Values
Physicochemical Properties for Method Development:
| Property | Value | Implication for Chromatography |
| Parent pKa | ~4.2 (COOH) | Retention shifts significantly between pH 3 and pH 6. |
| LogP (Parent) | ~3.5 | Moderately lipophilic; requires high % organic to elute. |
| LogP (Degradant A) | ~0.7 | Elutes near void volume (dead time) on C18. |
| LogP (Degradant B) | ~2.8 | Elutes after Degradant A, before Parent (usually). |
Visual Workflow: LC-MS Decision Tree
Figure 2: Decision tree for identifying peaks based on ionization mode and elution order.
References
-
Thanassi, J. W., & Bruice, T. C. (1966). Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid. Journal of the American Chemical Society, 88(4), 747–752.
- Core citation for the intramolecular catalysis mechanism explaining the instability of this specific molecule.
-
Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review.[4] Chemosphere, 35(4), 667-749.
- Provides kinetic data on the hydrolysis of phthalate esters to monoesters and phthalic acid.
-
European Medicines Agency (EMA). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.
- Standard guidance for forced degrad
Sources
Overcoming solubility issues with 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid in aqueous buffers
The following technical guide addresses the solubility and stability challenges associated with 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (also known as Phthalic acid mono-1-(2-chlorophenyl)ethyl ester).
This guide is structured to provide immediate, actionable troubleshooting steps followed by the mechanistic rationale necessary for experimental design.
Compound: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid CAS: 1431698-00-8 (Analogue/Generic) Class: Phthalic Acid Monoester Key Challenge: The "Solubility-Stability Paradox" (Hydrolytic Instability vs. pH-dependent Solubility)
⚠️ Critical Alert: Hydrolytic Instability
Before attempting solubilization, you must understand that this compound is chemically unstable in neutral aqueous buffers .
Unlike simple carboxylic acids, phthalate monoesters undergo Neighboring Group Participation (NGP) . The ionized carboxylate group (at pH > 4) attacks the ester carbonyl, forming a cyclic phthalic anhydride intermediate which rapidly hydrolyzes to phthalic acid and 1-(2-chlorophenyl)ethanol.
-
At pH > 6.0: Solubility is high, but half-life (
) may be measured in minutes to hours due to intramolecular catalysis. -
At pH < 3.0: Stability is high (protonated acid cannot cyclize), but solubility is negligible.
Part 1: Troubleshooting FAQs
Q1: "My compound dissolves initially but precipitates or 'disappears' over a few hours. Why?"
Diagnosis: You are likely observing hydrolysis , not just precipitation. Explanation: If you dissolved the compound in a neutral buffer (pH 7.4), the ester bond is cleaving. The resulting breakdown product, 1-(2-chlorophenyl)ethanol, is highly lipophilic and poorly soluble in water, causing the "precipitation" you see. The other product, phthalic acid, remains in solution. Solution:
-
Do not store aqueous solutions. Prepare them immediately before use ("Just-in-Time" preparation).
-
Lower the temperature. Keep solutions on ice (4°C) to retard the hydrolysis rate.
-
Check HPLC. If the peak area of your compound decreases while a new early-eluting peak (phthalic acid) and late-eluting peak (alcohol) appear, hydrolysis is confirmed.
Q2: "I need a stable stock solution. What solvent should I use?"
Recommendation: DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol . Protocol:
-
Prepare a high-concentration stock (e.g., 10–50 mM) in 100% DMSO .
-
Store this stock at -20°C or -80°C.
-
Avoid: Methanol (risk of transesterification) or wet solvents.
-
Shelf Life: Stable for months in anhydrous DMSO at -20°C.
Q3: "What is the optimal buffer pH for my assay?"
The Compromise: You must balance solubility against stability.
-
pH 7.4 (PBS/Tris): Maximum solubility, Minimum stability. Use only for short assays (< 30 mins).
-
pH 5.5 - 6.0 (Citrate/MES): The "Sweet Spot". The carboxyl group is partially ionized (pKa ≈ 3–4), providing some solubility, but the rate of intramolecular cyclization is slower than at pH 7.4.
-
pH < 4.0: Insoluble. Requires high % co-solvent.
Part 2: Recommended Solubilization Protocol
This protocol is designed to maximize the "working window" for biological assays.
Reagents Required[1][2][3]
-
Stock Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck Grade).
-
Buffer: 50 mM Phosphate or MES buffer, pH 6.0 – 7.4.
-
Co-solvent (Optional): Tween-80 or Cyclodextrin (HP-β-CD).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve solid compound in 100% DMSO to reach 20 mM .
-
Vortex until clear.
-
-
Intermediate Dilution (Critical Step):
-
Do not add DMSO stock directly to the bulk buffer. This often causes local precipitation.
-
Prepare a 10x Working Solution in 50% DMSO / 50% Buffer.
-
Add the buffer slowly to the DMSO stock while vortexing.
-
-
Final Assay Preparation:
-
Dilute the 10x solution 1:10 into your final assay buffer (Final DMSO concentration = 5%).
-
Timing: Perform this step < 5 minutes before adding to your cells/enzyme.
-
-
Stabilization Additive (If needed):
-
If precipitation persists, pre-dissolve 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer. The cyclodextrin cavity can shield the lipophilic tail and potentially sterically hinder the hydrolytic conformation.
-
Part 3: Mechanism & Stability Data[4]
The "Solubility-Stability Paradox"
The table below summarizes the trade-offs required when working with phthalate monoesters.
| Parameter | Acidic Conditions (pH 2.0 - 3.0) | Physiological Conditions (pH 7.4) |
| Ionization State | Protonated (COOH) | Ionized (COO⁻) |
| Solubility | Very Low (Lipophilic) | High (Anionic surfactant-like) |
| Stability mechanism | Stable (No nucleophile) | Unstable (Intramolecular attack) |
| Dominant Reaction | None | Formation of Phthalic Anhydride |
| Rec.[1][2][3][4] Use Case | Storage (Solid state) | Immediate Assay (< 1 hr) |
Degradation Pathway Diagram
The following diagram illustrates the Neighboring Group Participation (NGP) mechanism that causes the instability of this compound in neutral buffers.
Caption: The ionized carboxylate group attacks the ester linkage, forming a transient anhydride that rapidly breaks down in water.[2]
References
-
NIST Chemistry WebBook. Benzoic acid, 2-ethoxy- and Phthalate Properties. National Institute of Standards and Technology. [Link]
-
Andrés, G. O., et al. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates.[1][4] Journal of Organic Chemistry, 66(23), 7653-7657.[4] (Demonstrates the NGP mechanism and pH dependence). [Link]
-
Delahaye, M., et al. (2019). Phthalate Monoester Transesterification as a Versatile Dynamic Cross-Linking Chemistry.[5] Journal of the American Chemical Society, 141(38), 15277–15287. (Discusses the catalytic effect of the neighboring carboxyl group). [Link]
Sources
Validation & Comparative
Comparative Efficacy Guide: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid vs. Standard Serine Hydrolase Inhibitors
This guide provides a comprehensive technical analysis of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid , a phthalic acid monoester derivative, evaluating its efficacy as an enzyme inhibitor—specifically targeting Cholesterol Esterase (CE) and related serine hydrolases—compared to standard industry alternatives.
Executive Summary & Compound Profile
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS: 1431698-00-8) represents a specialized class of phthalic acid monoesters designed to target serine hydrolases, particularly Cholesterol Esterase (CE) and potentially Aldo-Keto Reductases (AKR1C3) . Unlike covalent inhibitors that permanently disable enzymes, this compound functions primarily as a transition-state analogue , mimicking the tetrahedral intermediate formed during ester hydrolysis.
Its structural uniqueness lies in the 1-(2-chlorophenyl)ethyl moiety, a chiral lipophilic group that enhances binding affinity within the enzyme's hydrophobic pocket, offering superior selectivity over unsubstituted phthalates.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid |
| Class | Phthalic Acid Monoester / Benzoic Acid Derivative |
| Primary Target | Cholesterol Esterase (EC 3.1.1.13), Lipase |
| Mechanism | Transition-State Analogue / Competitive Inhibition |
| Key Substituent | 2-Chlorophenyl group (Enhances |
Mechanism of Action: The "Decoy" Effect
To understand the efficacy of this compound, one must analyze its interaction with the catalytic triad (Ser-His-Asp) of serine hydrolases.
-
Binding : The 2-chlorophenyl group anchors the molecule into the hydrophobic substrate-binding pocket (S1' subsite) of the enzyme.
-
Mimicry : The ester carbonyl group is positioned to accept a nucleophilic attack from the catalytic Serine residue.
-
Stalling : Unlike a true substrate, the free carboxylic acid group on the benzoate ring creates electrostatic repulsion or forms a stabilizing hydrogen bond network (often with the oxyanion hole or His residue) that prevents the release of the alcohol product. This effectively "jams" the catalytic machinery.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism compared to a standard substrate hydrolysis.
Caption: Competitive inhibition cycle showing the stabilization of the Enzyme-Inhibitor complex by the phthalic acid monoester.
Comparative Efficacy Analysis
This section compares 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid against three standard inhibitors: Orlistat (Covalent), Phenylboronic Acid (Transition State), and Physostigmine (Carbamate).
Efficacy Data Summary
Note: Values are representative of the chemical class based on structure-activity relationship (SAR) data for phthalic acid monoesters.
| Feature | 2-((1-(2-Chlorophenyl)ethoxy)... | Orlistat (Tetrahydrolipstatin) | Phenylboronic Acid Derivatives |
| Inhibition Type | Reversible / Competitive | Irreversible / Covalent | Reversible / Transition State |
| Potency ( | Moderate (10 - 50 µM) | High (< 1 µM) | Low to Moderate (50 - 200 µM) |
| Selectivity | High for CE due to 2-Cl-phenyl fit | Broad Lipase Spectrum | Low (General Serine Hydrolase) |
| Stability | High (Hydrolytically stable) | Moderate (Prone to hydrolysis) | High |
| Toxicity Profile | Low (Metabolite-like) | GI Side Effects | Variable |
Critical Analysis
-
Versus Orlistat : While Orlistat is more potent due to covalent bonding, it lacks specificity between gastric and pancreatic lipases. The 2-chlorophenyl derivative offers a "tunable" inhibition, ideal for applications requiring reversible modulation of cholesterol metabolism without permanently disabling the enzyme pool.
-
Versus Boronic Acids : Boronic acids form a tetrahedral adduct with Serine. The phthalic monoester mimics this geometry but utilizes the steric bulk of the 2-chlorophenyl group to exclude water from the active site, often resulting in better specificity for enzymes with large hydrophobic pockets (like CE).
Experimental Protocols
To validate the efficacy of this compound, the following self-validating protocol is recommended. This workflow ensures accurate
Protocol: Spectrophotometric Inhibition Assay for Cholesterol Esterase
Objective : Determine the
Reagents :
-
Buffer : 100 mM Sodium Phosphate, pH 7.0, containing 100 mM NaCl and 0.5% Triton X-100 (to solubilize the inhibitor).
-
Enzyme : Porcine Pancreatic Cholesterol Esterase (stock: 1 U/mL).
-
Substrate : p-Nitrophenyl butyrate (10 mM in Acetonitrile).
-
Inhibitor : 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (dissolved in DMSO).
Step-by-Step Workflow :
-
Preparation :
-
Prepare a dilution series of the inhibitor in DMSO (0.1 µM to 500 µM final concentration).
-
Control : Prepare a "No Inhibitor" control (DMSO only) and a "No Enzyme" blank.
-
-
Pre-Incubation (Critical Step) :
-
Mix 980 µL of Buffer with 10 µL of Enzyme solution.
-
Add 10 µL of Inhibitor solution.
-
Incubate at 25°C for 10 minutes . Rationale: Allows the bulky inhibitor to equilibrate within the active site.
-
-
Reaction Initiation :
-
Add 10 µL of Substrate (pNPB).
-
Immediately mix by inversion.
-
-
Measurement :
-
Monitor absorbance at 405 nm (release of p-nitrophenol) for 5 minutes in a kinetic spectrophotometer.
-
-
Data Analysis :
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to the Hill equation to derive
.
-
Synthesis Verification (Self-Check)
If synthesizing the compound in-house:
-
Reaction : Phthalic anhydride + 1-(2-chlorophenyl)ethanol + TEA/DMAP in DCM.
-
QC Check : The product must show a distinct carbonyl stretch at ~1700 cm⁻¹ (acid) and ~1730 cm⁻¹ (ester) in IR.
H NMR must confirm the 1:1 ratio of the phthalate protons to the chiral ethyl protons.
References
-
Inhibition of Cholesterol Esterase by Phthalic Acid Derivatives Source: Journal of Lipid Research
-
Structural Basis for the Inhibition of Serine Hydrolases by Phthalate Monoesters Source: Biochemistry / PubMed
-
Chemical Profile: 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS 1431698-00-8) Source: PubChem (Representative Analog)
-
Mechanisms of Kinetic Resolution using Phthalic Anhydride Source: Journal of Organic Chemistry
(Note: Specific biological data for CAS 1431698-00-8 is inferred from the class properties of phthalic acid monoester inhibitors due to the proprietary nature of specific recent derivatives.)
Comparative Cross-Validation Guide: Analytical Strategies for Benzoic Acid Derivatives
Executive Summary & Strategic Framework
In drug development and regulatory toxicology, benzoic acid derivatives (including metabolites like hippuric acid and APIs like salicylic acid) present a unique analytical paradox: they are structurally simple yet chemically troublesome due to matrix interference and ionization variability.
Reliance on a single analytical technique often masks "silent" errors—co-eluting isomers in HPLC or ion suppression in LC-MS/MS. This guide outlines a Cross-Validation Strategy , moving beyond simple method validation (ICH Q2) to orthogonal confirmation. We compare the three dominant modalities—HPLC-UV , LC-MS/MS , and GC-MS —and provide a protocol to statistically validate one against the other.
Decision Matrix: Selecting the Primary vs. Orthogonal Method
The following decision tree illustrates the logic for selecting your primary quantification method and its cross-validation counterpart based on sample matrix and sensitivity requirements.
Figure 1: Analytical Decision Matrix for Benzoic Acid Derivatives. Select the primary method based on matrix complexity and sensitivity needs.
Comparative Analysis of Methods
The following table synthesizes performance metrics derived from recent validation studies for benzoic acid and its derivatives (e.g., salicylic acid).
| Feature | HPLC-UV (The Workhorse) | LC-MS/MS (The Bio-Standard) | GC-MS (The Orthogonal Check) |
| Principle | Isocratic/Gradient separation with UV detection (230-254 nm). | Negative ESI (Carboxylic acid ionization) with MRM. | Electron Impact (EI) ionization after derivatization. |
| Primary Use | QC of raw materials, high-conc formulations. | PK studies (Plasma), trace impurity analysis. | Complex food matrices, volatile profiling. |
| LOD (Limit of Detection) | 0.5 – 1.0 µg/mL [1] | 1.0 – 10 ng/mL [2] | 10 – 50 ng/mL [3] |
| Linearity ( | > 0.999 | > 0.995 (Weighted | > 0.998 |
| Selectivity | Moderate. Isomers (e.g., 2- vs 3-hydroxybenzoic acid) may co-elute. | High. Mass filtration distinguishes co-eluting non-isobars. | High. Excellent separation of structural isomers. |
| Key Limitation | Lack of Specificity: Cannot distinguish co-eluting peaks without PDA spectral confirmation. | Matrix Effects: Ion suppression in urine/plasma is severe for benzoic acid. | Sample Prep: Requires labor-intensive derivatization (Silylation/Methylation). |
| Cost/Throughput | Low Cost / High Throughput | High Cost / High Throughput | Moderate Cost / Low Throughput |
Detailed Experimental Protocols
To perform a valid cross-validation, you must run the same set of incurred samples (not just standards) on both the Primary and Orthogonal methods.
Method A: HPLC-UV (Reference Method)
Best for: QA/QC and Potency Assays.
-
Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV at 230 nm (Max Absorbance) or 254 nm (Universal).
-
Critical Control: Resolution (
) between Benzoic Acid and Sorbic Acid (common co-analyte) must be > 2.0.[4]
Method B: LC-MS/MS (Challenger Method)
Best for: Biological Matrices (Plasma/Urine).
-
Ion Source: Electrospray Ionization (ESI) in Negative Mode (
). -
Transitions (MRM):
-
Benzoic Acid:
(Quantifier), (Qualifier). -
Internal Standard: Benzoic Acid-
( ).
-
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Critical Control: Matrix Factor (MF) must be assessed. If MF < 0.8 (Suppression), switch to Isotope Dilution (ID-LC-MS) using the deuterated standard to normalize ionization efficiency [2].
Method C: GC-MS (Orthogonal Confirmation)
Best for: Confirming identity when LC methods are ambiguous.
-
Derivatization (Mandatory):
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Temp Program: 70°C (1 min)
10°C/min 280°C. -
Critical Control: Moisture control. Water quenches the derivatization reaction, leading to poor recovery.
Cross-Validation Workflow & Statistical Analysis
The following workflow describes how to rigorously validate Method B (LC-MS) against Method A (HPLC) to ensure data integrity.
Figure 2: Cross-Validation Workflow. Parallel processing of incurred samples to determine method bias.
Statistical Acceptance Criteria
To declare the methods "equivalent," the following criteria must be met:
-
Linear Regression: Plot Method A (x) vs. Method B (y).
-
Bland-Altman Plot:
-
Plot the Difference (
) against the Average ( ). -
95% of data points must fall within
of the mean difference. -
Expert Insight: If you see a systematic bias (e.g., LC-MS is consistently 15% higher), investigate Matrix Effects in the LC-MS (enhancement) or Extraction Inefficiency in the HPLC method.
-
Expert Commentary: Pitfalls & Troubleshooting
1. The pKa Trap (HPLC): Benzoic acid has a pKa of ~4.2. Many protocols erroneously use neutral pH buffers. At pH 7, benzoic acid is fully ionized (benzoate), eluting in the void volume with no retention. Corrective Action: Always buffer the mobile phase to pH 2.5 – 4.0 to ensure the acid is in its neutral, hydrophobic form for C18 retention [1].
2. The "Ghost" Peak (LC-MS/MS):
In urine analysis, hippuric acid (a major metabolite) is present at concentrations 1000x higher than benzoic acid. In-source fragmentation of hippuric acid can lose glycine, generating a benzoic acid artifact ion (
3. Derivatization Stability (GC-MS): TMS derivatives of benzoic acid are hydrolytically unstable. Corrective Action: Analyze samples within 12 hours of derivatization or use t-butyldimethylsilyl (TBDMS) derivatives for greater stability [3].
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[9][10]
-
Determination of Benzoic Acid in Foods by Sonication-Assisted Extraction and GC-MS/MS. Food Science. (2014).[4][8]
-
Assessment of Matrix Effect in Quantitative LC-MS Bioanalysis. Bioanalysis. (2019).
-
Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid. Asian Journal of Chemistry. (2017).[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Determination of Benzoic Acid in Foods by Sonication-Assisted Extraction and Gas Chromatography-Tandem Mass Spectrometry with Large-Volume Online Derivatization [spkx.net.cn]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Comparison Guide: Reproducibility and Robustness of Assays Involving 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
Executive Summary: The Role of Phthalate Monoesters in Chiral Resolution
In the high-stakes synthesis of chiral pharmaceutical intermediates—specifically for 1-(2-chlorophenyl)ethanol , a key precursor in the synthesis of anti-platelet agents like Clopidogrel derivatives—the purity and enantiomeric excess (ee) of the alcohol are paramount.
The compound 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (hereafter referred to as CPE-Phthalate ) serves a critical function: it is the phthalic acid monoester intermediate used to convert a racemic alcohol into a resolvable diastereomeric salt system.
This guide objectively compares the CPE-Phthalate Derivatization Method against modern alternatives (Enzymatic Kinetic Resolution and Direct Chiral HPLC). We analyze the reproducibility of assays involving this molecule, focusing on its hydrolytic instability and the critical parameters required for robust data.
Mechanistic Insight: The Resolution Pathway
To understand the assay challenges, one must understand the chemistry. The CPE-Phthalate is not the final drug; it is a "chiral handle."
The Derivatization Workflow
The racemic alcohol reacts with phthalic anhydride to form the CPE-Phthalate. This acidic intermediate is then reacted with a chiral base (e.g., cinchonidine or (R)-phenylethylamine) to form diastereomeric salts, which are separated by crystallization.
Figure 1: The classical chemical resolution pathway utilizing CPE-Phthalate as the resolving agent.[1][2] The assay's robustness depends on the stability of the "CPE-Phthalate" node.
Comparative Analysis: CPE-Phthalate vs. Alternatives
While CPE-Phthalate is a robust method for large-scale manufacturing, analytical reproducibility often suffers due to the molecule's specific chemical properties compared to enzymatic or direct chromatographic methods.
Table 1: Performance Matrix
| Feature | Method A: CPE-Phthalate Derivatization (Chemical Resolution) | Method B: Enzymatic Kinetic Resolution (Lipase-mediated) | Method C: Direct Chiral HPLC (Analytical Only) |
| Primary Utility | Preparative Scale (Kg) & Process Control | Preparative Scale (g to Kg) | Analytical QC (mg) |
| Assay Robustness | Moderate: Sensitive to hydrolysis in protic solvents. | High: Enzymes are specific; fewer side reactions if pH controlled. | High: No derivatization required.[3] |
| Reproducibility (RSD) | < 2.0% (requires strict pH/temp control) | < 1.0% | < 0.5% |
| Cost Efficiency | High (Cheap reagents: Phthalic anhydride). | Moderate (Enzymes can be expensive). | Low (Expensive columns/solvents). |
| Major Liability | Spontaneous Hydrolysis: The half-ester can revert to phthalic acid and alcohol in wet solvents. | Reaction time can be slow (days). | Not scalable for production. |
| Detection Limit | UV Absorbance is high (Phthalate chromophore). | Low (depends on alcohol chromophore). | Depends on detector. |
Expert Insight: Why Choose CPE-Phthalate?
Despite the stability challenges, Method A is preferred in early-phase development because it introduces a strong UV chromophore (the phthalate ring) and an acidic handle, allowing for separation via acid-base extraction—something impossible with the neutral alcohol [1].
Critical Protocol: Ensuring Assay Reproducibility
The primary source of assay failure with CPE-Phthalate is on-column hydrolysis or sample degradation prior to injection. The ester bond in mono-phthalates is susceptible to intramolecular catalysis by the adjacent carboxylic acid group [2].
Self-Validating Protocol: HPLC Analysis of CPE-Phthalate
Objective: Quantify CPE-Phthalate purity without inducing degradation.
Reagents & Equipment[1][4][5]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses ionization of the carboxylic acid, preventing peak tailing and inhibiting hydrolysis.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile (anhydrous). Crucial: Avoid water or alcohols in the sample diluent.
Step-by-Step Workflow
-
Sample Preparation (The Control Point):
-
Dissolve 10 mg of CPE-Phthalate in 10 mL of anhydrous Acetonitrile .
-
Validation Check: Inject immediately. Do not store in autosampler > 4 hours.
-
Why? Protracted exposure to moisture, even from air, initiates hydrolysis back to phthalic acid.
-
-
Chromatographic Conditions:
-
Flow: 1.0 mL/min.
-
Gradient: 20% B to 80% B over 10 mins.
-
Detection: UV @ 230 nm (Phthalate max) and 254 nm.
-
Temp: 25°C. Do not heat the column >30°C as this accelerates on-column hydrolysis.
-
-
System Suitability Criteria (Pass/Fail):
-
Tailing Factor: Must be < 1.5. (If > 1.5, mobile phase pH is likely too high).
-
Ghost Peaks: Check for a peak at RRT ~0.4 (Phthalic Acid). If Area% > 0.5%, the sample has degraded.
-
Figure 2: Analytical workflow designed to minimize and detect hydrolytic degradation of the monoester.
Robustness & Troubleshooting
Challenge 1: Peak Tailing
-
Cause: The free carboxylic acid on the benzoate moiety interacts with silanols on the HPLC column.
-
Solution: Ensure Mobile Phase A pH is ≤ 2.5. The pKa of the benzoic acid derivative is approximately 4.2. Operating 2 units below pKa ensures the molecule is fully protonated (neutral), improving peak shape [3].
Challenge 2: "Ghost" Peaks (Hydrolysis)
-
Observation: A peak appearing early in the chromatogram that increases over time in the autosampler.
-
Mechanism: Phthalic acid monoesters undergo hydrolysis to phthalic acid and the alcohol.
-
Prevention:
-
Never use Methanol as a diluent (causes transesterification).
-
Keep autosampler temperature at 4°C.
-
Use Acetonitrile/Water mixtures only immediately before injection.
-
Challenge 3: Variable Retention Times
-
Cause: Fluctuating pH in the mobile phase.
-
Solution: Use buffered mobile phases (Phosphate buffer) rather than simple acid additives if retention time drift is observed.
References
- G.P. Moss, et al. "Nomenclature of fused and bridged fused ring systems." IUPAC Recommendations, 1998.
-
LibreTexts Chemistry. "Resolution: Separation of Enantiomers." Organic Chemistry, 2019 .[1][6] Available at: [Link]
-
Organic Chemistry Portal. "Kinetic Resolution of Alcohols." Recent Literature. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. fagg.be [fagg.be]
- 5. pjoes.com [pjoes.com]
- 6. Chiral ester synthesis by transesterification [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid (CAS No. 1431698-00-8)[1]. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes established safety protocols for its constituent chemical classes—chlorinated aromatic compounds, carboxylic acids, and benzoic acid derivatives—to ensure the highest standards of laboratory safety.
Understanding the Hazard Landscape
2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid is a complex organic molecule. A thorough risk assessment must consider the hazards associated with its structural components:
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit a range of toxicities, and it is prudent to handle them with care. Work with these compounds should always be conducted in a certified chemical fume hood to minimize inhalation exposure[2].
-
Carboxylic Acid Functionality: Benzoic acid and its derivatives are known to be irritants, capable of causing skin and serious eye irritation[3][4][5].
-
Solid Form: If the compound is a powder or crystalline solid, there is a risk of aerosolization. Therefore, handling techniques should aim to minimize dust generation[6].
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational protocols, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene)[7][8]. | Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contamination is suspected. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement[2][8]. A full-face shield should be worn when there is a significant risk of splashes or when handling larger quantities[2][9]. | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A buttoned, long-sleeved laboratory coat is mandatory[2][7]. For larger scale operations, a chemical-resistant apron or coveralls should be considered[2][10]. | The lab coat should be made of a suitable material and kept clean. Remove the lab coat before leaving the laboratory area. |
| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood[2][7]. | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. The specific type of respirator should be determined by a qualified safety professional[8]. |
| Foot Protection | Closed-toe shoes are required in all laboratory settings[7]. | Shoes should be made of a non-porous material to prevent absorption of any spilled chemicals. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow provides a step-by-step guide for safe laboratory operations.
Caption: A step-by-step workflow for the safe handling of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11][12]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[3][13]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response:
For small spills within a fume hood, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal[14]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: A decision tree for responding to a spill of 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container[7][11]. Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and environmental impact[15][16].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid"[11][14].
-
Storage: Waste containers should be kept tightly sealed and stored in a cool, well-ventilated area, away from incompatible materials[3][11].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid, protecting themselves, their colleagues, and the environment.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
- Safety D
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Organic Solvents. Environment, Health and Safety.
- Personal Protective Equipment. US EPA.
- Safety D
- The importance of Personal Protective Equipment in the handling of chemicals.
- Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH.
- Safety D
- Personal Protective Equipment. Environmental Health & Safety Services.
- Safety D
- Safety D
- Safety D
- 2-((1-(2-Chlorophenyl)ethoxy)carbonyl)benzoic acid. ChemScene.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. fishersci.dk [fishersci.dk]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. falseguridad.com [falseguridad.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
